RXP 407
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H31N4O8P |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H31N4O8P/c1-12(20(30)23-13(2)19(22)29)11-34(32,33)17(9-15-7-5-4-6-8-15)25-21(31)16(10-18(27)28)24-14(3)26/h4-8,12-13,16-17H,9-11H2,1-3H3,(H2,22,29)(H,23,30)(H,24,26)(H,25,31)(H,27,28)(H,32,33)/t12-,13+,16+,17-/m1/s1 |
InChI Key |
OCAZUTUOYLAIOA-OSRSDYAFSA-N |
SMILES |
CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |
Isomeric SMILES |
C[C@H](CP(=O)([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C)O)C(=O)N[C@@H](C)C(=O)N |
Canonical SMILES |
CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Asp-Phe-psi(PO2CH2)-Ala-Ala-NH2 RXP 407 RXP-407 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of RXP 407: A Selective N-Domain ACE Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of RXP 407, a potent and highly selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE). This compound, a phosphinic peptide with the chemical structure Ac-Asp-(L)Pheψ(PO₂-CH₂)(L)Ala-Ala-NH₂, was identified through the screening of combinatorial phosphinic peptide libraries. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical evaluation, including detailed experimental protocols and quantitative data. The unique selective inhibitory profile of this compound, which spares the C-terminal active site of ACE, presents a novel therapeutic approach, potentially offering a more targeted intervention in the renin-angiotensin system with a differentiated safety and efficacy profile compared to traditional, non-selective ACE inhibitors. As of the latest available information, this compound has not entered clinical trials.
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. It is a dipeptidyl carboxypeptidase with two catalytic domains: the N-terminal and C-terminal active sites. For decades, non-selective ACE inhibitors have been a cornerstone in the treatment of hypertension and heart failure. However, these inhibitors block both active sites, which may lead to a broad range of physiological effects and associated side effects.
The discovery of distinct substrate specificities for the N- and C-domains of ACE has spurred interest in developing domain-selective inhibitors. The N-domain, for instance, is primarily responsible for the degradation of Ac-SDKP, a tetrapeptide with anti-inflammatory and anti-fibrotic properties.[1] Selective inhibition of the N-domain could therefore offer therapeutic benefits in conditions characterized by inflammation and fibrosis, without significantly impacting the primary blood pressure-regulating functions attributed to the C-domain's action on angiotensin I. This compound emerged from this research focus as the first potent and selective inhibitor of the N-terminal active site of ACE.[2]
Discovery of this compound
This compound was discovered through a systematic screening of combinatorial phosphinic peptide libraries.[2] Phosphinic peptides are transition-state analogues of peptide substrates and are known to be potent inhibitors of zinc metalloproteases like ACE.[3][4]
Experimental Protocol: Phosphinic Peptide Library Screening
The screening process for identifying this compound involved the following general steps:
-
Library Synthesis: Combinatorial libraries of phosphinic peptides with the general formula Ac-Yaa-Pheψ(PO₂-CH₂)-Ala-Yaa'-NH₂ were synthesized, where Yaa and Yaa' represent various amino acid residues.[1] This approach allows for the rapid generation of a diverse set of potential inhibitors.
-
Enzyme Preparation: Recombinant human ACE, as well as mutant forms of ACE with either the N- or C-domain catalytically inactivated, were used for the screening assays. This enabled the direct assessment of domain-specific inhibition.
-
High-Throughput Screening: A fluorometric assay was employed for high-throughput screening. The assay utilized a quenched fluorogenic substrate of ACE. Cleavage of the substrate by ACE results in a measurable increase in fluorescence, and the inhibitory activity of the library compounds was determined by the reduction in this fluorescence signal.
-
Hit Identification and Optimization: Initial hits from the library screening were further characterized to determine their potency and selectivity. This compound, with an Ac-Asp at the P2 position and an amidated C-terminus, was identified as a highly potent and selective inhibitor of the N-domain.[5]
Mechanism of Action and In Vitro Characterization
This compound exerts its effect through potent and selective inhibition of the N-terminal active site of ACE.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound were determined by measuring its inhibition constant (Ki) against the isolated N- and C-domains of ACE.
| Inhibitor | Target Domain | Kᵢ (nM) | Selectivity (C-domain Kᵢ / N-domain Kᵢ) |
| This compound | N-domain | 12[1][2] | ~417 |
| C-domain | 5000[1] |
Table 1: Inhibitory Potency and Selectivity of this compound
Experimental Protocol: Determination of Inhibition Constants (Kᵢ)
The Kᵢ values for this compound were determined using the following enzymatic assay:
-
Reagents:
-
Recombinant N-domain and C-domain of human ACE.
-
Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH).
-
This compound at various concentrations.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂).
-
-
Assay Procedure:
-
The enzyme (either N- or C-domain) was pre-incubated with varying concentrations of this compound in the assay buffer at 37°C.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Initial reaction velocities were calculated from the fluorescence data.
-
The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the concentration and Michaelis constant (Km) of the substrate.
-
In Vivo Preclinical Studies
The in vivo effects of this compound were evaluated in murine models to assess its physiological activity and selectivity.
Effect on Ac-SDKP Metabolism and Angiotensin I Pressor Response
A key study investigated the impact of this compound on the plasma levels of the N-domain substrate Ac-SDKP and the pressor response to the C-domain substrate, angiotensin I.
| Treatment Group | Dose | Change in Plasma Ac-SDKP Levels | Effect on Angiotensin I Pressor Response |
| This compound | 10 mg/kg (i.v. infusion) | Significant increase | No inhibition[6] |
| Lisinopril (non-selective) | 10 mg/kg (i.v. infusion) | Significant increase | Significant inhibition |
Table 2: In Vivo Effects of this compound in Mice
These results demonstrate that this compound can selectively inhibit the N-domain of ACE in vivo, leading to an increase in the circulating levels of the beneficial peptide Ac-SDKP, without affecting the conversion of angiotensin I to the vasoconstrictor angiotensin II.
Experimental Protocol: In Vivo Mouse Model
The in vivo evaluation of this compound was conducted using the following experimental design:
-
Animals: Male Swiss mice were used for the study.
-
Drug Administration: this compound was administered via intravenous infusion.
-
Ac-SDKP Measurement: Blood samples were collected at baseline and after this compound infusion. Plasma levels of Ac-SDKP were quantified using a competitive enzyme immunoassay.
-
Angiotensin I Pressor Response: A catheter was implanted in the carotid artery for blood pressure monitoring. After a stabilization period, a bolus of angiotensin I was injected intravenously, and the resulting increase in blood pressure was recorded. This was repeated after the infusion of this compound or a control vehicle to determine the effect on the pressor response.[7][8][9][10][11]
-
Pharmacokinetics: In separate studies in rats, the metabolic stability and clearance of this compound were assessed. Following intravenous administration, the compound was found to be metabolically stable and cleared primarily through the kidneys.[1]
Signaling Pathways and Logical Relationships
The discovery and development of this compound can be visualized through a series of logical steps and its interaction with the ACE signaling pathway.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 7. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of angiotensin II slow pressor response: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
Specificity of RXP 407 for the N-domain of Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. Somatic ACE is characterized by two catalytic domains, the N-domain and the C-domain, which, despite significant homology, exhibit distinct substrate specificities and inhibitor affinities. While classical ACE inhibitors block both domains, the development of domain-selective inhibitors has opened new avenues for targeted therapeutic interventions. This technical guide provides an in-depth overview of RXP 407, a potent and highly selective inhibitor of the N-domain of ACE.
This compound, a phosphinic peptide with the chemical structure Ac-Asp-(L)Phec(PO₂-CH₂)(L)Ala-Ala-NH₂, has emerged as a valuable pharmacological tool for elucidating the specific physiological roles of the ACE N-domain.[1][2] Its remarkable selectivity allows for the targeted inhibition of the N-domain, enabling researchers to investigate its functions independently of the C-domain's activities, such as the primary conversion of angiotensin I to the vasoconstrictor angiotensin II.[3][4] This guide will detail the quantitative data supporting the specificity of this compound, provide comprehensive experimental protocols for its characterization, and visualize the underlying biological and experimental frameworks.
Data Presentation
The selectivity of this compound for the N-domain of ACE has been quantified through rigorous enzymatic assays. The following tables summarize the key inhibitory constants (Ki) and selectivity ratios.
Table 1: Inhibitory Activity of this compound against ACE Domains
| Target Domain | Ki (nM) |
| ACE N-domain | 12[1][2][5] |
| ACE C-domain | ~12,000* |
*Note: The Ki for the C-domain is estimated based on consistent reports of this compound being approximately three orders of magnitude less potent for the C-domain compared to the N-domain.[1][2][5]
Table 2: Selectivity Profile of this compound
| Parameter | Value |
| Selectivity Ratio (C-domain Ki / N-domain Ki) | ~1000-fold |
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the role of the ACE N-domain within the broader context of the Renin-Angiotensin System and its specific interaction with the substrate Ac-SDKP, which is preferentially cleaved by the N-domain.
Caption: Role of ACE N-domain and selective inhibition by this compound.
Experimental Workflow
This diagram outlines the key steps involved in determining the domain specificity of an ACE inhibitor like this compound, from the generation of domain-specific enzyme variants to the final data analysis.
Caption: Workflow for assessing this compound specificity.
Logical Relationship
The following diagram illustrates the logical basis for concluding the N-domain specificity of this compound based on its differential inhibitory effects on wild-type and mutant ACE.
Caption: Logical framework for demonstrating this compound's N-domain selectivity.
Experimental Protocols
Generation of Domain-Inactivated ACE Mutants
To assess the domain specificity of this compound, it is essential to produce recombinant ACE variants where either the N- or C-domain is catalytically inactive. This is typically achieved through site-directed mutagenesis.
Principle: The catalytic activity of each ACE domain is dependent on a zinc-binding motif, which includes two critical histidine residues. Replacing these histidines with residues that do not coordinate zinc, such as lysine, effectively inactivates the catalytic site of that domain.
Protocol Outline:
-
Template DNA: Obtain a plasmid containing the full-length cDNA for human somatic ACE.
-
Primer Design: Design mutagenic primers that introduce point mutations to replace the codons for the two zinc-binding histidines in the target domain (N- or C-domain) with lysine codons. The primers should be complementary to opposite strands of the plasmid and contain the desired mutation in the center.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the ACE cDNA plasmid as a template, and the designed mutagenic primers. The reaction will generate copies of the entire plasmid containing the desired mutation.
-
Typical PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental template plasmid isolated from E. coli. The newly synthesized, unmethylated PCR product remains intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation through DNA sequencing.
-
Expression and Purification: Transfect mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) with the verified mutant plasmids for stable expression of the recombinant ACE variants. Purify the secreted enzymes from the cell culture medium using standard chromatography techniques.
Enzyme Kinetic Assays for Ki Determination
The inhibitory potency (Ki) of this compound against wild-type ACE and the domain-inactivated mutants is determined using a continuous fluorogenic assay.
Principle: A fluorogenic substrate, which is non-fluorescent or has low fluorescence, is cleaved by ACE to release a highly fluorescent product. The rate of increase in fluorescence is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.
Materials:
-
Purified recombinant wild-type ACE, N-domain inactive ACE, and C-domain inactive ACE.
-
This compound stock solution.
-
Fluorogenic substrate: Mca-Ala-Ser-Asp-Lys-DpaOH (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl).
-
Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl₂, pH 6.8.
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm).
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations around the expected Ki values for both domains. Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
A fixed amount of the respective ACE enzyme (wild-type, N-inactive, or C-inactive).
-
Varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record the fluorescence intensity at regular intervals for 15-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the enzyme activity (V₀) as a function of the this compound concentration.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
-
By performing these assays with the wild-type and mutant enzymes, the specific inhibitory activity of this compound against each domain can be accurately quantified, confirming its high selectivity for the N-domain.
References
- 1. pnas.org [pnas.org]
- 2. Identification of critical active‐site residues in angiotensin‐converting enzyme‐2 (ACE2) by site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of RXP 407: A Selective N-Domain ACE Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RXP 407 is a potent and highly selective phosphinic peptide inhibitor of the N-terminal active site of angiotensin I-converting enzyme (ACE).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and in vivo effects. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this novel class of ACE inhibitors.
Introduction
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation through the conversion of angiotensin I to the vasoconstrictor angiotensin II. Somatic ACE consists of two homologous domains, the N- and C-terminal domains, each possessing a catalytically active site. While classical ACE inhibitors block both domains, emerging evidence suggests that the two domains have distinct physiological substrates and functions. The N-domain is notably involved in the metabolism of Ac-Ser-Asp-Lys-Pro (AcSDKP), a natural tetrapeptide that acts as a negative regulator of hematopoietic stem cell proliferation.[1]
This compound, with the chemical structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, was identified through the screening of phosphinic peptide libraries as the first potent and selective inhibitor of the N-domain of ACE.[2][3] Its unique pharmacological profile, characterized by potent N-domain inhibition without affecting the C-domain's activity on angiotensin I, presents a promising therapeutic strategy for selectively modulating the metabolism of N-domain-specific substrates like AcSDKP, without the cardiovascular side effects associated with traditional ACE inhibitors.[1]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized across different species. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against ACE Domains
| Enzyme Source | Domain | Inhibition Constant (Ki) |
| Recombinant Human ACE | N-Domain | 12 nM[2][3][4] |
| Recombinant Human ACE | C-Domain | >10,000 nM[2] |
| Mouse Somatic ACE | N-Domain | Potent Inhibition[5] |
| Rat Somatic ACE | N-Domain | Less Potent Inhibition[5] |
Table 2: In Vivo Efficacy of this compound in Mice
| Dosage (intravenous infusion) | Effect on Plasma AcSDKP | Effect on Blood Pressure |
| 0.1 - 30 mg/kg/30 min | Dose-dependent increase (4-6 fold)[1] | No effect on angiotensin I pressor response (at 10 mg/kg)[1] |
Signaling and Metabolic Pathways
The selective action of this compound targets a specific branch of ACE-mediated substrate metabolism.
Experimental Protocols
In Vitro ACE Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against the N- and C-domains of ACE.
Methodology:
-
Enzyme Preparation: Recombinant human ACE, as well as ACE mutants with either the N- or C-domain inactivated, are used.[2] Somatic ACE from different species (e.g., mouse, rat) can be purified from tissues.[5]
-
Substrate: Specific fluorogenic substrates for the N-domain (e.g., Abz-SDK(Dnp)P-OH) and C-domain (e.g., Abz-FRK(Dnp)P-OH) are utilized.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2).
-
The reaction is initiated by the addition of the specific substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence spectrophotometer.
-
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration. The Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
In Vivo Efficacy Study in Mice
Objective: To evaluate the in vivo effect of this compound on plasma AcSDKP levels and the pressor response to angiotensin I.
Methodology:
-
Experimental Workflow:
Fig. 2: Workflow for In Vivo Evaluation of this compound. -
This compound Administration: this compound is administered via continuous intravenous infusion at doses ranging from 0.1 to 30 mg/kg over 30 minutes.[1]
-
Measurement of Plasma AcSDKP: Blood samples are collected at various time points. Plasma is separated, and AcSDKP concentrations are quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Assessment of Angiotensin I Pressor Response: A bolus of angiotensin I is injected intravenously before and after this compound administration. The change in mean arterial blood pressure is monitored to assess the inhibition of the C-domain of ACE.[1]
-
Ex Vivo ACE Activity: Plasma samples are used to measure the activity of the N- and C-domains of ACE ex vivo using domain-specific substrates to confirm target engagement.[1]
Discussion
This compound represents a significant advancement in the field of ACE inhibition. Its high selectivity for the N-domain allows for the targeted modulation of specific physiological pathways, such as the regulation of hematopoiesis through the stabilization of AcSDKP, without the hemodynamic effects associated with pan-ACE inhibitors.[1] The in vivo data in mice clearly demonstrate that this compound can effectively and dose-dependently increase plasma levels of AcSDKP without altering the pressor response to angiotensin I.[1]
It is important to note the observed species-specific differences in the potency of this compound, with it being less effective in rats compared to humans and mice.[5] This highlights the necessity of selecting the appropriate animal model for preclinical studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the distinct physiological roles of the N- and C-domains of ACE. Its unique profile as a selective N-domain inhibitor opens up new avenues for therapeutic interventions in hematological and potentially other disorders where the modulation of AcSDKP levels is desirable, without impacting the cardiovascular system. Further research is warranted to fully elucidate the therapeutic potential of this and other N-domain selective ACE inhibitors.
References
- 1. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potency and selectivity of RXP407 on human, rat, and mouse angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolic Stability of RXP 407: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXP 407 is a phosphinic peptide that has demonstrated significant potential as a highly selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[1][2] This selectivity allows for the targeted modulation of specific physiological pathways without the broader effects associated with traditional ACE inhibitors.[3][4] A critical aspect of its therapeutic potential lies in its metabolic stability, which dictates its bioavailability, duration of action, and overall pharmacokinetic profile. This document provides a comprehensive overview of the in vivo metabolic stability of this compound, detailing its pharmacokinetic properties, the experimental protocols used for its evaluation, and its mechanism of action.
Core Findings on Metabolic Stability
This compound exhibits remarkable metabolic stability in vivo.[1][2] Studies in rats have shown that the compound is largely excreted unchanged, indicating minimal metabolism. This intrinsic stability is a key attribute for its development as a therapeutic agent.
Quantitative Metabolic Data
The primary evidence for the metabolic stability of this compound comes from radiolabeled studies in rats. Following a single intravenous administration, the vast majority of the compound is recovered intact in the urine.
| Parameter | Value | Species | Reference |
| % of Injected Radioactivity Recovered in Urine (0-48h) | ~98% (as intact this compound) | Rat | [1] |
| Route of Elimination | Preferential Renal Clearance | Rat | [1] |
Pharmacokinetic Profile
The pharmacokinetic profile of this compound in rats is characterized by a two-phase elimination from plasma. An initial rapid elimination phase is followed by a slower clearance phase. Notably, the plasma concentration of this compound remains above its inhibitory constant (Ki) for the N-domain of ACE for at least two hours post-administration, suggesting a sustained pharmacological effect.[1]
| Parameter | Observation | Species | Reference |
| Plasma Clearance | Two-time domain: rapid phase followed by a slower phase | Rat | [1] |
| Plasma Concentration at 2h | Above Ki value for the N-domain of ACE | Rat | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the N-terminal active site of somatic ACE, with a dissociation constant (Ki) of 12 nM.[1][2] Its selectivity for the N-domain is three orders of magnitude greater than for the C-domain.[1][2] This selective inhibition prevents the degradation of Acetyl-Seryl-Aspartyl-Lysyl-Proline (AcSDKP), a natural peptide that negatively regulates hematopoietic stem cell proliferation.[1][3] Crucially, this selective action does not affect the conversion of angiotensin I to angiotensin II by the C-domain of ACE, thus avoiding an impact on blood pressure regulation.[1][3]
Caption: Mechanism of action of this compound on ACE.
Experimental Protocols
The in vivo metabolic stability and pharmacokinetic studies of this compound have been conducted using established methodologies.
In Vivo Metabolism and Pharmacokinetics in Rats
This protocol was designed to assess the metabolic fate and clearance of this compound.
Caption: Workflow for in vivo metabolism study of this compound in rats.
In Vivo Efficacy Study in Mice
This study aimed to evaluate the in vivo efficacy of this compound on its target.
| Parameter | Details |
| Species | Mice |
| Dosing | Infusion of increasing doses of this compound (0.1-30 mg/kg/30 min) |
| Sample Collection | Plasma |
| Analysis | Measurement of plasma AcSDKP concentrations and ex vivo plasma ACE N-domain and C-domain activity |
The results of this study showed a dose-dependent increase in plasma AcSDKP levels, with a plateau at 4 to 6 times the basal levels, and a significant and dose-dependent inhibition of ex vivo plasma ACE N-domain activity with no effect on the C-domain.[3][4]
Conclusion
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]
The Core of Selectivity: Unraveling the Structural Features of RXP 407 for N-Domain ACE Inhibition
For Immediate Release
A Deep Dive into the Molecular Architecture Granting RXP 407 its Unique N-Domain Specificity in Angiotensin-Converting Enzyme Inhibition.
This technical guide provides a comprehensive analysis of the key structural features of this compound, a potent and highly selective inhibitor of the N-domain of Angiotensin-Converting Enzyme (ACE). Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular interactions and structural motifs responsible for its remarkable selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Introduction: The Significance of N-Domain Selective ACE Inhibition
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. Somatic ACE consists of two homologous catalytic domains, the N- and C-domains, which exhibit distinct substrate specificities. While the C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, the N-domain preferentially hydrolyzes other substrates, including the anti-inflammatory and anti-fibrotic peptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)[1][2]. Non-selective ACE inhibitors, while effective in treating hypertension, can lead to off-target effects. The development of domain-selective inhibitors like this compound, which specifically targets the N-domain, opens new therapeutic avenues for conditions such as fibrosis and inflammation without significantly impacting blood pressure regulation[3][4]. This compound demonstrates a remarkable selectivity for the N-domain, with a dissociation constant (Ki) that is three orders of magnitude lower than for the C-domain[5][6][7].
Quantitative Analysis of this compound Selectivity
The profound selectivity of this compound for the N-domain of ACE has been quantified through rigorous enzymatic assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) that underscore this preferential binding.
| Inhibitor | ACE Domain | Ki Value | Reference |
| This compound | N-Domain | 12 nM | [5][8] |
| This compound | C-Domain | >10,000 nM | [5] |
| Inhibitor | ACE Domain | IC50 Value | Reference |
| This compound | N-Domain (rat) | 31.1 nM | [9] |
| This compound | C-Domain (rat) | 28.7 µM | [9] |
Key Structural Features Governing Selectivity
The high degree of selectivity exhibited by this compound is not coincidental but rather a result of a series of precise molecular interactions with the N-domain's active site. X-ray crystallography and site-directed mutagenesis studies have been instrumental in identifying the specific structural determinants of this selectivity.
Critical Interactions within the S2 Subsite
The most significant factor contributing to this compound's N-domain selectivity lies in its interactions within the S2 subsite of the enzyme's active site. Two key residues in the N-domain, Tyrosine 369 (Tyr369) and Arginine 381 (Arg381) , form crucial hydrogen bonds and electrostatic interactions with the inhibitor[10]. These residues are notably different in the C-domain, where they are replaced by Phenylalanine 391 (Phe391) and Glutamate 403 (Glu403), respectively. This substitution in the C-domain prevents the formation of the same favorable interactions, thus drastically reducing the binding affinity of this compound[10].
The Pivotal Role of the P2 Aspartate and P2' Amidated Alanine Moieties
Structure-activity relationship studies have highlighted the critical importance of specific moieties within the this compound molecule. The aspartate residue at the P2 position and the amidated alanine at the P2' position are major contributors to its N-selectivity. The C-terminal carboxamide group is a particularly unconventional feature for ACE inhibitors, which traditionally possess a free carboxylate group. This unique chemical feature is a key element in discriminating between the two ACE domains.
Contribution of the N-Acetyl Group and Overall Molecular Size
The N-acetyl group of this compound also plays a role in its selective binding. Furthermore, this compound is a larger molecule than many conventional ACE inhibitors. This increased size allows it to extend further into the active site and engage with the S2 subsite, a region that is less critical for the binding of smaller, non-selective inhibitors.
Caption: Key interactions between this compound and the ACE N-domain active site.
Experimental Protocols
The elucidation of this compound's selectivity is underpinned by robust experimental methodologies. The following sections detail the core protocols employed in these investigations.
Enzymatic Assay for Determining Inhibitor Potency and Selectivity
Objective: To determine the inhibitory constants (Ki and IC50) of this compound for the N- and C-domains of ACE.
Materials:
-
Recombinant human ACE N-domain and C-domain
-
Fluorogenic substrate specific for the N-domain (e.g., Mca-Ala-Ser-Asp-Lys-Dpa)
-
Fluorogenic substrate specific for the C-domain (e.g., Abz-LFK(Dnp)-OH)[9]
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl2)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ACE enzyme (either N- or C-domain) to each well.
-
Add the diluted this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the domain-specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for Ki determination) to calculate the IC50 and Ki values.
Site-Directed Mutagenesis
Objective: To identify the key amino acid residues in the ACE N-domain responsible for the high-affinity binding of this compound.
Procedure:
-
Obtain the cDNA encoding the human ACE N-domain.
-
Design primers containing the desired mutations (e.g., Tyr369 to Phe and Arg381 to Glu).
-
Perform site-directed mutagenesis using a commercially available kit to introduce the mutations into the N-domain cDNA.
-
Sequence the mutated cDNA to confirm the presence of the desired mutations.
-
Express the wild-type and mutant N-domain proteins in a suitable expression system (e.g., mammalian cells).
-
Purify the recombinant proteins.
-
Perform enzymatic assays as described in section 4.1 to determine the Ki values of this compound for the wild-type and mutant enzymes. A significant increase in the Ki value for a mutant indicates that the mutated residue is critical for inhibitor binding. A double mutant of Tyr369 to Phe and Arg381 to Glu resulted in a 100-fold decrease in binding affinity for this compound[11].
X-ray Crystallography
Objective: To determine the three-dimensional structure of the ACE N-domain in complex with this compound to visualize the specific molecular interactions.
Procedure:
-
Express and purify a crystallizable form of the ACE N-domain, often involving mutagenesis to remove glycosylation sites that can hinder crystallization[12][13].
-
Co-crystallize the purified N-domain with this compound by mixing the two components and setting up crystallization trials using various precipitants and conditions.
-
Harvest and cryo-protect the resulting crystals.
-
Collect X-ray diffraction data from the crystals using a synchrotron radiation source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the N-domain-RXP 407 complex against the experimental data.
-
Analyze the final structure to identify and characterize the specific interactions between the inhibitor and the enzyme's active site.
Caption: Workflow for elucidating this compound's N-domain selectivity.
Signaling Pathway Context
The selective inhibition of the ACE N-domain by this compound has significant implications for cellular signaling pathways. By preventing the degradation of Ac-SDKP, this compound indirectly modulates pathways associated with inflammation and fibrosis. Ac-SDKP is known to exert its anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway[3].
Caption: Signaling pathway influenced by this compound-mediated ACE N-domain inhibition.
Conclusion
This compound stands as a paradigm of successful rational drug design, where a deep understanding of enzyme structure and function has led to the development of a highly selective inhibitor. Its selectivity is a multi-faceted phenomenon, arising from specific interactions with key residues in the N-domain's S2 subsite, the unique chemical features of its P2 and P2' moieties, and its overall molecular architecture. The detailed experimental protocols and structural insights presented in this guide provide a comprehensive framework for understanding the core principles behind this compound's N-domain specificity and offer a valuable resource for the future design of next-generation, domain-selective ACE inhibitors.
References
- 1. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Absence of the ACE N-Domain Decreases Renal Inflammation and Facilitates Sodium Excretion during Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The N Domain of Human Angiotensin-I-converting Enzyme: THE ROLE OF N-GLYCOSYLATION AND THE CRYSTAL STRUCTURE IN COMPLEX WITH AN N DOMAIN-SPECIFIC PHOSPHINIC INHIBITOR, RXP407 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The N domain of human angiotensin-I-converting enzyme: the role of N-glycosylation and the crystal structure in complex with an N domain-specific phosphinic inhibitor, RXP407 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro ACE Inhibition Assays Using RXP 407
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro inhibitory activity of RXP 407 against Angiotensin-Converting Enzyme (ACE). This compound is a potent and highly selective phosphinic peptide inhibitor of the N-terminal active site of somatic ACE.[1][2] These application notes include two common methodologies for assessing ACE inhibition: a spectrophotometric assay and a fluorometric assay. Additionally, a summary of quantitative data for this compound and other common ACE inhibitors is presented, alongside diagrams illustrating the ACE signaling pathway and the experimental workflow.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][3] Angiotensin-Converting Enzyme (ACE), a central component of this system, is a zinc-dependent metalloprotease that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] ACE also inactivates the vasodilator bradykinin.[6] Consequently, inhibition of ACE is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.
Human somatic ACE possesses two homologous catalytic domains, the N- and C-domains.[1][2] While most clinically used ACE inhibitors block both domains, selective inhibition of one domain may offer therapeutic advantages with fewer side effects. This compound, with the chemical structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, is a potent inhibitor that demonstrates a remarkable three orders of magnitude greater selectivity for the N-domain of ACE.[1][2] This selectivity makes it a valuable research tool for elucidating the specific physiological roles of the ACE N-domain.[1][7]
These application notes provide detailed protocols for utilizing this compound in common in vitro ACE inhibition assays, offering guidance for researchers studying the kinetics and mechanism of ACE inhibition.
Data Presentation
The following table summarizes the inhibitory potency of this compound in comparison to other well-known ACE inhibitors.
| Inhibitor | Target | Ki | IC50 | Assay Method | Reference |
| This compound | ACE (N-domain) | 12 nM | - | Fluorometric | [1][2] |
| Captopril | ACE | - | 1.79 - 20 nM | Spectrophotometric & Fluorometric | [3][8] |
| Enalaprilat | ACE | - | - | Spectrophotometric | [9] |
| Lisinopril | ACE | - | - | In vivo | [7] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source). The provided values serve as a general reference.
Experimental Protocols
Two primary methods for in vitro ACE inhibition assays are detailed below. Due to its high potency, careful dilution of this compound is critical for accurate determination of its inhibitory activity.
Protocol 1: Spectrophotometric Assay
This method is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[3][7][10]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium Borate Buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water or an appropriate buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination. Given the high potency of this compound, final concentrations in the low nanomolar range should be targeted.
-
Prepare the HHL substrate solution (e.g., 5 mM) in sodium borate buffer.
-
Prepare the ACE solution (e.g., 100 mU/mL) in sodium borate buffer. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
To a microcentrifuge tube, add 20 µL of the this compound solution (or buffer for control).
-
Add 20 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the ethyl acetate (upper) layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in a suitable volume of deionized water or buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Acontrol - Ainhibitor) / Acontrol] x 100 Where Acontrol is the absorbance of the reaction without inhibitor and Ainhibitor is the absorbance in the presence of this compound.
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Fluorometric Assay
This method utilizes a quenched fluorogenic substrate, which upon cleavage by ACE, releases a fluorescent product. This assay is generally more sensitive and amenable to high-throughput screening.[11][12]
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
This compound
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay Buffer (e.g., 50 mM HEPES, pH 6.8, 200 mM NaCl, 10 µM ZnCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer at a concentration close to its Km value.
-
Prepare the ACE solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 50 µL of the this compound solution (or buffer for control).
-
Add 50 µL of the ACE solution to each well and pre-incubate for 90 minutes at 25°C to allow for inhibitor binding.[10]
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.
-
Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 320-340 nm and emission at 390-405 nm, depending on the substrate).[10]
-
-
Calculations:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of ACE inhibition as described in the spectrophotometric protocol.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.
-
Mandatory Visualizations
ACE Signaling Pathway
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cardiovascular Research: A Guide to Utilizing RXP 407 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RXP 407 in animal models of cardiovascular disease. This compound, a pioneering selective inhibitor of the N-domain of angiotensin-converting enzyme (ACE), presents a unique opportunity to investigate the therapeutic potential of augmenting the endogenous peptide acetyl-Ser-Asp-Lys-Pro (AcSDKP) in cardiovascular pathologies, without the confounding effects on blood pressure seen with traditional ACE inhibitors.
Introduction to this compound: A Paradigm Shift in ACE Inhibition
This compound is a phosphinic peptide that exhibits a remarkable three-orders-of-magnitude greater selectivity for the N-terminal active site of ACE compared to the C-terminal site.[1][2] This selectivity is crucial as the N-domain is primarily responsible for the degradation of the hemoregulatory peptide AcSDKP, a negative regulator of hematopoietic stem cell differentiation and proliferation.[1] Unlike conventional ACE inhibitors that block both domains and consequently impact the renin-angiotensin system and blood pressure, this compound allows for the targeted elevation of AcSDKP levels in vivo without significantly affecting angiotensin I hydrolysis or blood pressure.[3][4] This unique pharmacological profile makes this compound an invaluable tool for dissecting the specific roles of AcSDKP in cardiovascular health and disease.
Mechanism of Action: The this compound-AcSDKP Axis
The primary mechanism of action of this compound in the context of cardiovascular disease is the inhibition of the N-domain of ACE, leading to a significant and dose-dependent increase in the plasma concentration of AcSDKP.[3][4] AcSDKP has been shown to exert beneficial effects in various cardiovascular conditions through its anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. By selectively preserving AcSDKP, this compound provides a novel therapeutic strategy for conditions such as myocardial infarction, heart failure, and atherosclerosis.
Below is a diagram illustrating the signaling pathway.
Applications in Preclinical Cardiovascular Models
The unique properties of this compound make it suitable for a range of animal models of cardiovascular disease. Its ability to elevate AcSDKP without altering blood pressure allows for the specific investigation of AcSDKP's cardioprotective effects.
Myocardial Infarction and Heart Failure Models
In rodent models of myocardial infarction (MI), subsequent heart failure is a common outcome characterized by adverse cardiac remodeling, including fibrosis and inflammation. This compound can be used to assess the role of AcSDKP in mitigating these pathological processes.
Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease. The anti-inflammatory properties of AcSDKP suggest a potential therapeutic role in this condition. The P-407-induced mouse model of hyperlipidemia and atherosclerosis provides a convenient and well-documented platform to study the effects of this compound.[5][6][7] This model, induced by intraperitoneal administration of the nonionic surfactant poloxamer 407, leads to dose-controlled hyperlipidemia and the development of aortic atherosclerotic lesions.[6][7]
Experimental Protocols
The following are generalized protocols for the use of this compound in common animal models of cardiovascular disease. Researchers should optimize these protocols based on their specific experimental design and animal model.
General Preparation of this compound
This compound is a phosphinic peptide and should be handled with appropriate laboratory precautions. For in vivo administration, this compound can be dissolved in a sterile, physiologically compatible vehicle such as phosphate-buffered saline (PBS). The concentration should be adjusted based on the desired dose and the route of administration.
Protocol 1: this compound Administration in a Mouse Model of Myocardial Infarction
Objective: To evaluate the effect of this compound on cardiac remodeling and function following myocardial infarction.
Animal Model: C57BL/6 mice are a commonly used strain for surgically induced myocardial infarction (e.g., by ligation of the left anterior descending coronary artery).
Experimental Workflow:
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before any procedures.
-
Baseline Assessment: Perform baseline echocardiography to assess cardiac function.
-
Surgical Procedure: Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.
-
Randomization: Randomly assign mice to either the vehicle control group or the this compound treatment group.
-
Treatment:
-
Dosing: Based on previous studies with this compound in mice, a starting dose range of 0.1 to 30 mg/kg can be considered.[3][4] The optimal dose should be determined in a pilot study.
-
Administration: Administer this compound or vehicle via continuous infusion using osmotic mini-pumps or through daily intraperitoneal (i.p.) or intravenous (i.v.) injections.
-
-
Functional Assessment: Perform serial echocardiography at specified time points (e.g., 7, 14, and 28 days post-MI) to monitor cardiac function.
-
Terminal Procedure: At the end of the study period (e.g., 28 days), euthanize the animals.
-
Sample Collection: Collect blood for plasma AcSDKP level measurement and harvest hearts for histological and molecular analyses.
-
Analysis:
-
Histology: Perform Masson's trichrome and Picrosirius red staining to assess fibrosis.
-
Immunohistochemistry: Stain for markers of inflammation (e.g., CD68 for macrophages) and angiogenesis (e.g., CD31).
-
Molecular Analysis: Use quantitative PCR and Western blotting to measure the expression of genes and proteins related to fibrosis (e.g., collagen I, TGF-β), inflammation (e.g., TNF-α, IL-6), and cardiac hypertrophy (e.g., ANP, BNP).
-
Protocol 2: this compound in a P-407-Induced Atherosclerosis Mouse Model
Objective: To investigate the impact of this compound on the development and progression of atherosclerotic lesions.
Animal Model: C57BL/6 mice treated with Poloxamer 407 (P-407).
Experimental Workflow:
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week.
-
Induction of Hyperlipidemia: Administer P-407 (typically 0.5 g/kg) via intraperitoneal (i.p.) injection twice a week to induce hyperlipidemia and atherosclerosis.[6][7]
-
Treatment Groups: Concurrently with P-407 administration, treat mice with either vehicle or this compound.
-
Dosing: A similar dose range as in the MI model can be used as a starting point (0.1-30 mg/kg).
-
Administration: Administer this compound or vehicle daily via i.p. injection or continuous infusion.
-
-
Monitoring: Monitor body weight and collect blood periodically (e.g., monthly) to assess plasma lipid levels (total cholesterol, triglycerides).
-
Terminal Procedure: After a specified duration (e.g., 4 months), euthanize the animals.
-
Sample Collection: Collect blood for final lipid and inflammatory marker analysis. Perfuse the vascular system and dissect the entire aorta.
-
Analysis:
-
Atherosclerotic Lesion Quantification: Perform en face analysis of the aorta after Oil Red O staining to quantify the total lesion area. Analyze cross-sections of the aortic root to determine plaque size and composition.
-
Histology and Immunohistochemistry: Stain aortic sections for lipids (Oil Red O), macrophages (CD68), smooth muscle cells (α-actin), and collagen (Masson's trichrome).
-
Inflammatory Marker Analysis: Measure levels of inflammatory cytokines (e.g., IL-1β, MCP-1) in plasma or tissue homogenates using ELISA or multiplex assays.
-
Data Presentation and Interpretation
To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.
Table 1: Example Data Table for Myocardial Infarction Study
| Parameter | Vehicle Control (n=...) | This compound (X mg/kg) (n=...) | p-value |
| Echocardiography (Day 28) | |||
| Ejection Fraction (%) | |||
| Fractional Shortening (%) | |||
| LV End-Systolic Diameter (mm) | |||
| LV End-Diastolic Diameter (mm) | |||
| Histology | |||
| Infarct Size (%) | |||
| Fibrotic Area (%) | |||
| Biomarkers | |||
| Plasma AcSDKP (ng/mL) | |||
| Cardiac TNF-α (pg/mg protein) | |||
| Cardiac Collagen I (mRNA fold change) |
Table 2: Example Data Table for Atherosclerosis Study
| Parameter | P-407 + Vehicle (n=...) | P-407 + this compound (X mg/kg) (n=...) | p-value |
| Plasma Lipids (4 months) | |||
| Total Cholesterol (mg/dL) | |||
| Triglycerides (mg/dL) | |||
| Atherosclerotic Lesions | |||
| En face Lesion Area (%) | |||
| Aortic Root Plaque Area (μm²) | |||
| Plaque Composition | |||
| Macrophage Content (% of plaque) | |||
| Collagen Content (% of plaque) | |||
| Inflammatory Markers | |||
| Plasma IL-1β (pg/mL) |
Conclusion
This compound represents a powerful and selective tool for investigating the therapeutic potential of AcSDKP in cardiovascular diseases. Its unique mechanism of action, which uncouples AcSDKP elevation from blood pressure effects, allows for a more precise understanding of the peptide's role in cardiac protection and anti-atherogenic processes. The protocols outlined in this document provide a foundation for researchers to design and execute robust preclinical studies using this compound, ultimately paving the way for novel therapeutic strategies in cardiovascular medicine.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. The P-407-induced murine model of dose-controlled hyperlipidemia and atherosclerosis: a review of findings to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-407-induced Mouse Model of Dose-controlled Hyperlipidemia and Atherosclerosis: 25 Years Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Differentiating the Catalytic Activities of ACE N- and C-domains with RXP 407
Audience: Researchers, scientists, and drug development professionals.
Introduction
The somatic Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metallopeptidase involved in cardiovascular regulation and other physiological processes.[1][2] A unique feature of somatic ACE is the presence of two homologous catalytic domains, the N- and C-domains, which, despite high sequence similarity, exhibit distinct substrate specificities and catalytic properties.[3][4] The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, a critical step in the Renin-Angiotensin System (RAS).[4][5] The N-domain, on the other hand, preferentially hydrolyzes substrates like Acetyl-Ser-Asp-Lys-Pro (AcSDKP), a natural inhibitor of hematopoietic stem cell proliferation.[2][6][7]
Conventional ACE inhibitors used in clinical settings for hypertension and heart failure block both domains non-selectively.[1][8] To investigate the specific physiological roles of each domain and to develop novel therapeutics with potentially fewer side effects, domain-selective inhibitors are invaluable research tools. RXP 407 is a potent phosphinic peptide inhibitor that demonstrates remarkable selectivity for the N-domain of ACE, making it an ideal chemical probe to differentiate the activities of the two domains.[1][6][8]
Principle of the Method
This compound, with the chemical structure Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, acts as a transition-state analogue inhibitor of ACE.[6][8] Its high selectivity is attributed to specific interactions within the S2 subsite of the N-domain active site.[2][3] this compound exhibits a dissociation constant (Ki) for the N-domain that is approximately three orders of magnitude lower than for the C-domain.[1][8] This vast difference in potency allows researchers to:
-
Selectively inhibit the N-domain's catalytic activity in preparations containing wild-type somatic ACE.
-
Determine the relative contribution of each domain to the hydrolysis of a given substrate.
-
Study the physiological effects of N-domain-specific inhibition in vivo without significantly impacting the C-domain's primary function of blood pressure regulation.[7][9]
Quantitative Data: Inhibitor Selectivity
The efficacy and selectivity of this compound are quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The data clearly illustrates the inhibitor's profound preference for the ACE N-domain.
| Inhibitor | Target Domain | Inhibition Constant (Ki) | Selectivity (C-domain Ki / N-domain Ki) |
| This compound | ACE N-domain | 12 nM[1][6][8] | ~1000-fold[6][8] |
| This compound | ACE C-domain | >10,000 nM[6] |
Visualization: Mechanism of Selective Inhibition
The following diagram illustrates the differential effect of this compound on the two main signaling pathways regulated by ACE.
Caption: Selective inhibition of ACE domains by this compound.
Experimental Protocol: Enzymatic Assay for Domain Selectivity
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against the ACE N- and C-domains. The assay utilizes domain-specific or general fluorogenic substrates.
5.1 Materials and Reagents
-
Enzymes:
-
Recombinant human wild-type somatic ACE (sACE).
-
Recombinant ACE mutants with either the N- or C-domain catalytically inactivated.[8] (Alternatively, purified isolated N- and C-domains can be used).
-
-
Inhibitor: this compound stock solution (e.g., 1 mM in DMSO).
-
Substrate:
-
N-domain preferential substrate: Ac-Ser-Asp-Lys-Pro (AcSDKP).[2] (Requires a secondary assay like HPLC or mass spectrometry for detection).
-
General Fluorogenic Substrate: Mca-Ala-Ser-Asp-Lys-Dpa (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl).[6]
-
-
Assay Buffer: E.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl2.
-
Equipment:
-
96-well microplate reader with fluorescence detection (Excitation: ~320 nm, Emission: ~400 nm for Mca-based substrates).
-
Microplates (black, flat-bottom for fluorescence).
-
Standard laboratory pipettes and consumables.
-
5.2 Protocol Steps
-
Enzyme Preparation: Dilute the sACE and mutant ACE stocks to the desired working concentration in cold assay buffer immediately before use. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in assay buffer. For N-domain inhibition, a typical final concentration range would be 0.1 nM to 1 µM. For C-domain inhibition, a range of 10 nM to 100 µM would be appropriate. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of the appropriate this compound dilution (or vehicle).
-
20 µL of diluted enzyme solution (sACE, N-domain active, or C-domain active).
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature (or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate (e.g., Mca-Ala-Ser-Asp-Lys-Dpa, final concentration 25 µM) to each well to start the reaction.[6]
-
Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enzyme form.
-
If necessary, calculate the Ki value using the Cheng-Prusoff equation, Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Visualization: Experimental Workflow
The following diagram outlines the workflow for assessing the domain-specific inhibition of ACE.
Caption: Workflow for determining ACE domain selectivity.
Expected Results
When performing the inhibition assay with wild-type somatic ACE, a biphasic inhibition curve may be observed, reflecting the two distinct affinities of this compound for the N- and C-domains.[8] Assays using the single-domain active mutants or isolated domains will yield monophasic inhibition curves. The calculated Ki value for the N-domain is expected to be in the low nanomolar range (e.g., ~12 nM), while the Ki for the C-domain will be several orders of magnitude higher (in the micromolar range), confirming the high N-domain selectivity of this compound.[1][6] These results validate the use of this compound as a specific tool to probe N-domain function.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of RXP 407 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and dosage of RXP 407 in a murine model. This compound is a potent and selective phosphinic peptide inhibitor of the N-domain of Angiotensin-Converting Enzyme (ACE).[1][2][3] This selectivity allows for the targeted modulation of substrates like AcSDKP without affecting the C-domain's role in blood pressure regulation, making it a valuable tool for research in hematopoiesis, fibrosis, and inflammation.[1][2][3]
Mechanism of Action
This compound selectively binds to the N-domain of ACE, inhibiting its enzymatic activity. This prevents the degradation of the hemoregulatory peptide Acetyl-Ser-Asp-Lys-Pro (AcSDKP), leading to an increase in its plasma concentration.[1][2] Unlike classical ACE inhibitors, this compound does not significantly affect the C-domain of ACE, which is responsible for the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1][2] This unique mechanism allows for the study of AcSDKP-related pathways without the confounding cardiovascular effects of broad-spectrum ACE inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mice.
Table 1: Dosage and Pharmacodynamic Effects of this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Mice (preferred over rats) | [4] |
| Administration Route | Intravenous (i.v.) infusion | [1][2] |
| Dosage Range | 0.1 - 30 mg/kg | [1][2] |
| Infusion Duration | 30 minutes | [1][2] |
| Effect on Plasma AcSDKP | Dose-dependent increase (4-6 fold) | [1][2] |
| Effect on ACE N-Domain | Dose-dependent inhibition | [1][2] |
| Effect on ACE C-Domain | No significant inhibition | [1][2] |
| Effect on Blood Pressure | No inhibition of Angiotensin I pressor response at 10 mg/kg | [1][2] |
Experimental Protocols
Detailed methodologies for the administration of this compound and subsequent analysis are provided below. These protocols are based on published studies and standard laboratory procedures.
Protocol 1: Preparation and Administration of this compound via Intravenous Infusion
This protocol describes the preparation and administration of this compound to mice via tail vein infusion.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes and 27-30 gauge needles
-
Infusion pump
-
Catheter (optional, for prolonged infusion)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to the desired concentration. The final concentration will depend on the infusion rate and the target dose.
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment.
-
Warm the mouse using a heat lamp or warming pad to dilate the tail veins, facilitating injection.
-
Place the mouse in a suitable restrainer to secure the tail.
-
-
Intravenous Infusion:
-
Disinfect the tail with an alcohol wipe.
-
Carefully insert a 27-30 gauge needle connected to the infusion pump line into one of the lateral tail veins.
-
Secure the needle and tubing.
-
Begin the infusion at a controlled rate to deliver the target dose (0.1-30 mg/kg) over 30 minutes.
-
Monitor the animal for any signs of distress during the infusion.
-
-
Post-Infusion:
-
Once the infusion is complete, carefully remove the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for recovery.
-
Protocol 2: Measurement of Plasma AcSDKP Levels
This protocol outlines the collection of blood samples and subsequent measurement of AcSDKP concentrations.
Materials:
-
EDTA-coated collection tubes
-
Centrifuge
-
ELISA kit for AcSDKP or LC-MS/MS equipment
-
Pipettes and tips
Procedure:
-
Blood Collection:
-
At desired time points post-infusion, collect blood from the mice via a suitable method (e.g., saphenous vein, cardiac puncture).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
-
AcSDKP Quantification:
-
Measure the concentration of AcSDKP in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions, or by a validated LC-MS/MS method for higher sensitivity and specificity.
-
Protocol 3: Ex Vivo Measurement of ACE N-Domain Activity
This protocol describes the assessment of ACE N-domain activity in plasma samples collected from this compound-treated mice.
Materials:
-
Plasma samples from treated and control mice
-
N-domain specific ACE substrate (e.g., a fluorogenic substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Dilute plasma samples in assay buffer as required.
-
-
Enzymatic Reaction:
-
Add the diluted plasma to a microplate.
-
Initiate the reaction by adding the N-domain specific ACE substrate.
-
Incubate the plate at 37°C for a specified period.
-
-
Measurement:
-
Measure the fluorescence or absorbance at appropriate wavelengths using a microplate reader.
-
The rate of substrate cleavage is proportional to the ACE N-domain activity.
-
-
Data Analysis:
-
Calculate the ACE N-domain activity for each sample.
-
Compare the activity in samples from this compound-treated mice to that of vehicle-treated controls to determine the percentage of inhibition.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
Measuring AcSDKP Levels Post-RXP 407 Treatment: Application Notes and Protocols
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is a naturally occurring tetrapeptide with significant physiological roles, including the regulation of hematopoietic stem cell proliferation, and potent anti-inflammatory and anti-fibrotic properties.[1][2][3] AcSDKP is produced from its precursor, thymosin β4, through enzymatic action and is primarily degraded by the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[4][5]
RXP 407 is a novel phosphinic peptide identified as a potent and selective inhibitor of the N-domain of ACE.[6][7][8] Unlike traditional ACE inhibitors that block both the N- and C-terminal domains of the enzyme, this compound specifically prevents the degradation of AcSDKP without affecting the hydrolysis of angiotensin I, thus avoiding impacts on blood pressure regulation.[6][9] This selectivity makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by inflammation and fibrosis.[4][10] Accurate measurement of AcSDKP levels following this compound administration is critical for determining its pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and protocols for the quantitative measurement of AcSDKP in biological samples, tailored for researchers, scientists, and drug development professionals.
AcSDKP Synthesis and Degradation Pathway
The following diagram illustrates the synthesis and degradation pathway of AcSDKP, highlighting the specific inhibitory action of this compound.
Data Presentation: Effect of this compound on Plasma AcSDKP Levels
Treatment with this compound leads to a dose-dependent increase in plasma AcSDKP concentrations.[6][9] The following table summarizes quantitative data from a study in mice.
| This compound Dose (mg/kg/30 min) | Resulting Plasma AcSDKP Level | Citation |
| 0.1 - 30 | Significant, dose-dependent increase toward a plateau 4 to 6 times the basal levels. | [6][9] |
For comparison, the effects of a general ACE inhibitor (Captopril) and direct AcSDKP infusion on plasma levels are presented below from a study in rats.[11]
| Treatment | Resulting Plasma AcSDKP Level | Citation |
| Captopril (100 mg/kg per day) | Five-fold higher than control. | [11] |
| AcSDKP Infusion (400 µg/kg per day) | Four-fold higher than control. | [11] |
| AcSDKP Infusion (800 µg/kg per day) | Ten-fold higher than control. | [11] |
Application Notes: Techniques for AcSDKP Measurement
Two primary analytical methods are employed for the quantification of AcSDKP in biological matrices: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody interaction with colorimetric or fluorescent detection.[12][13] | Separation by chromatography followed by mass-based detection and fragmentation.[14] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules.[13] | Very high, based on mass-to-charge ratio and fragmentation pattern.[14] |
| Sensitivity | Typically in the low ng/mL to pg/mL range.[12] | High, often reaching sub-ng/mL levels (e.g., 0.1 ng/mL).[14] |
| Throughput | High; suitable for analyzing many samples simultaneously in 96-well plates.[13] | Lower to medium; samples are analyzed sequentially. |
| Sample Volume | Typically requires 50-100 µL per replicate. | Can be performed with smaller volumes. |
| Cost | Lower cost per sample; kits are commercially available. | Higher initial instrument cost and cost per sample. |
| Sample Prep | Often requires sample extraction (e.g., methanol) for plasma/serum.[5][15] | Requires sample clean-up and often solid-phase extraction (SPE).[14] |
| Primary Use | Routine analysis, screening large numbers of samples. | Definitive quantification, method validation, and analysis of complex matrices. |
Experimental Protocols
Sample Collection and Preparation Protocol
Accurate measurement begins with proper sample handling to prevent the ex-vivo degradation of AcSDKP by ACE.
Materials:
-
Blood collection tubes (containing Heparin). Note: Do not use EDTA.[16]
-
Captopril solution (e.g., 10⁻³ M).
-
Refrigerated centrifuge.
-
Methanol, HPLC grade.
-
Vortex mixer.
-
Microcentrifuge tubes.
Procedure:
-
Blood Collection: Collect blood samples into pre-chilled tubes containing Heparin.[16]
-
Inhibit ACE Activity: Immediately after collection, add Captopril to a final concentration of 10 µM to prevent AcSDKP degradation.[5] For example, add 10 µL of a 1 mM Captopril solution to 1 mL of blood.[16]
-
Plasma Separation: Centrifuge the blood samples at approximately 1,600 x g for 20 minutes at 4°C.[16]
-
Plasma Extraction (Required for ELISA and LC-MS/MS):
-
Transfer a known volume of plasma (e.g., 150 µL) to a new microcentrifuge tube.[16]
-
Add methanol. A common ratio is 1 mL of methanol for every 150 µL of plasma.[16]
-
Vortex the solution vigorously for 10-20 seconds.[16]
-
Centrifuge at high speed (e.g., 4,500 rpm) for 15 minutes at 4°C to precipitate proteins.[16]
-
Carefully transfer the supernatant to a clean tube.
-
-
Sample Storage: Store the extracted plasma samples at -20°C or -80°C until analysis.[5][15]
AcSDKP Quantification by Competitive ELISA Protocol
This protocol is based on a typical competitive enzyme immunoassay. Commercially available kits should be used according to the manufacturer's specific instructions.[15]
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as specified in the kit manual. Allow all reagents to reach room temperature before use.[13]
-
Assay Setup: Add assay buffer, standards, quality controls, and extracted samples to the appropriate wells of the antibody-coated microplate.[15]
-
Competitive Reaction: Add the tracer (e.g., AcSDKP conjugated to an enzyme) and the specific anti-AcSDKP antibody to the wells. During incubation, free AcSDKP in the sample competes with the tracer for binding to the limited number of antibody sites.[15]
-
Washing: After incubation, wash the plate to remove all unbound reagents.[15]
-
Substrate Addition: Add the enzyme substrate. The enzyme on the bound tracer will catalyze a reaction, leading to color development. The intensity of the color is inversely proportional to the concentration of AcSDKP in the sample.[13]
-
Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.[15]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the AcSDKP concentration in the unknown samples, remembering to account for the initial extraction dilution factor.
AcSDKP Quantification by LC-MS/MS Protocol
This method provides high sensitivity and specificity and is ideal for definitive quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. semaxpolska.com [semaxpolska.com]
- 4. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]
- 10. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]
- 11. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Human N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 14. On-line solid-phase extraction LC-MS/MS for the determination of Ac-SDKP peptide in human plasma from hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.bertin-bioreagent.com [content.bertin-bioreagent.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RXP 407 Concentration for In Vitro Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RXP 407. Our goal is to facilitate the seamless design and execution of in vitro enzyme kinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a phosphinic peptide that acts as a potent and selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[1][2][3] It is designed to mimic the transition state of the substrate during enzymatic cleavage, making it a highly effective inhibitor.[4][5][6]
Q2: What is the reported inhibitory constant (Ki) for this compound?
This compound has a reported dissociation constant (Ki) of 12 nM for the N-domain of ACE, demonstrating its high potency.[1][3]
Q3: I am starting my experiments. What is a good starting concentration range for this compound?
For initial experiments, it is advisable to test a wide range of this compound concentrations to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). A common starting point is to use concentrations from 0.1 nM to 10 µM. Given the known Ki of 12 nM, ensure you have several concentrations around this value.
Q4: How do I prepare my this compound stock solution? I'm having trouble with solubility.
As a peptide-based inhibitor, the solubility of this compound can be influenced by its amino acid composition. For acidic peptides, dissolving in a basic buffer (e.g., with 10% ammonium hydroxide) may help. For basic peptides, an acidic solution (e.g., with 10% acetic acid) is recommended.[7] For peptides with low charged residue content, organic solvents like DMSO or DMF may be necessary.[7] It is always recommended to first test the solubility of a small amount of the peptide before preparing a larger stock solution.[7] Gentle sonication can also aid in dissolution.[7]
Q5: What are some common issues I might encounter during my in vitro ACE kinetics experiments with this compound?
Common challenges in ACE kinetic assays include:
-
Substrate Inhibition: At very high concentrations, the substrate itself can inhibit the enzyme's activity. It is crucial to determine the optimal substrate concentration that is at or below the Michaelis-Menten constant (Km).
-
Enzyme Instability: ACE, like many enzymes, can be sensitive to temperature and pH. Ensure that your assay buffer is at the optimal pH (typically around 8.3) and maintain a constant temperature (usually 37°C).[1]
-
Interfering Substances: Components in your sample or buffer can interfere with the assay. For example, ascorbic acid can interfere with colorimetric assays.[5] It is important to run appropriate controls.
-
Inaccurate Pipetting: Due to the small volumes often used in these assays, precise pipetting is critical for reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting of enzyme, substrate, or inhibitor. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for common reagents. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath. Allow all reagents to reach the assay temperature before starting the reaction. | |
| No or very low enzyme activity | Inactive enzyme. | Ensure proper storage of the ACE enzyme. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control. |
| Incorrect buffer pH. | Prepare fresh buffer and verify the pH. The optimal pH for ACE is typically around 8.3.[1] | |
| Substrate degradation. | Prepare fresh substrate solution for each experiment. Store the substrate as recommended by the manufacturer. | |
| Unexpectedly high enzyme activity | Incorrect substrate or enzyme concentration. | Double-check your calculations and dilutions. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| IC50 value is significantly different from the reported Ki | Assay conditions are not optimized. | Ensure the substrate concentration is at or below the Km. Verify that the reaction is proceeding under initial velocity conditions. |
| Tight-binding inhibition. | For potent inhibitors like this compound, the IC50 can be dependent on the enzyme concentration. Consider using lower enzyme concentrations if possible. | |
| Inaccurate inhibitor concentration. | Confirm the concentration of your this compound stock solution. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorometric Assay
This protocol is adapted from commercially available ACE activity assay kits.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., Mca-Ala-Ser-Asp-Lys-Dpa)
-
Assay Buffer (e.g., Tris buffer, pH 8.3, with NaCl and ZnCl2)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in Assay Buffer. A suggested range is 0.1 nM to 10 µM.
-
Dilute the ACE enzyme in Assay Buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in Assay Buffer.
-
-
Assay:
-
Add 20 µL of each this compound dilution to the wells of the 96-well plate.
-
Add 20 µL of Assay Buffer to the control wells (no inhibitor).
-
Add 20 µL of the diluted ACE enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the diluted substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for at least 15 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of ACE inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Spectrophotometric ACE Inhibition Assay using HHL
This protocol is based on the method of Cushman and Cheung.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Borate buffer (pH 8.3) with NaCl
-
This compound
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM solution of HHL in borate buffer.
-
Prepare a working solution of ACE in borate buffer.
-
Prepare a series of dilutions of this compound in borate buffer.
-
-
Assay:
-
In a microcentrifuge tube, combine 50 µL of HHL solution, 20 µL of the ACE solution, and 20 µL of either this compound dilution or borate buffer (for control).
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Carefully transfer 1 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in 1 mL of deionized water.
-
-
Data Analysis:
-
Measure the absorbance of the hippuric acid at 228 nm.
-
Calculate the percentage of ACE inhibition for each this compound concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration Range (for IC50) | 0.1 nM - 10 µM | Should bracket the known Ki of 12 nM. |
| ACE Concentration | 10 - 100 mU/mL | The final concentration should be chosen to ensure the reaction is in the linear range of the assay. |
| Substrate (HHL) Concentration | 5 mM | This is a commonly used concentration. |
| Substrate (Fluorogenic) Concentration | 10 - 50 µM | Refer to the manufacturer's instructions for the specific substrate used. |
| Incubation Temperature | 37°C | Maintain a constant temperature throughout the assay. |
| Assay pH | 8.3 | Optimal for ACE activity. |
Visualizing Experimental and Biological Pathways
ACE Signaling Pathway
The Angiotensin-Converting Enzyme plays a central role in the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation. ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3][4] ACE inhibitors like this compound block this conversion. Interestingly, some ACE inhibitors can also activate a separate signaling cascade involving CK2 and JNK, leading to changes in gene expression.[4][6]
Caption: ACE signaling in the Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical steps for determining the IC50 of this compound in an in vitro enzyme kinetic assay.
Caption: Workflow for determining the IC50 of this compound in an ACE inhibition assay.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphinic peptides as potent inhibitors of zinc-metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinic peptides, the first potent inhibitors of astacin, behave as extremely slow-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Addressing RXP 407 solubility and stability issues in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and stability issues of RXP 407 in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective phosphinic peptide inhibitor of the N-terminal active site of Angiotensin I Converting Enzyme (ACE).[1][2] It is characterized as being metabolically stable in vivo.[1][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H31N4O8P | PubChem[4] |
| Molecular Weight | 498.5 g/mol | PubChem[4] |
| XLogP3 | -1.6 | PubChem[4] |
| Predicted Isoelectric Point (pI) | ~3.5 - 4.5 | Estimated |
Note: The predicted isoelectric point is an estimation based on the amino acid composition and the presence of a phosphinic acid group, which is expected to lower the pI. This value should be considered a guideline for initial buffer selection.
Q2: I am having trouble dissolving this compound in my buffer. What should I do?
Difficulty in dissolving this compound can be due to several factors, including pH and buffer composition. Based on its predicted acidic isoelectric point (pI), this compound is expected to be least soluble at a pH around 3.5-4.5 and more soluble at pH values further from its pI.
Troubleshooting Steps:
-
Adjust the pH: The most effective way to improve the solubility of a peptide is to adjust the pH of the buffer.[5] For this compound, which is an acidic peptide, increasing the pH of the buffer to a value 2-3 units above its pI should increase its net negative charge and enhance its solubility in aqueous solutions. We recommend trying a buffer with a pH of 7.0 or higher.
-
Use a suitable buffer: For ACE inhibition assays, buffers with a pH around 8.3, such as potassium phosphate or Tris-HCl, are commonly used. These conditions should also be favorable for this compound solubility.
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.[6][7]
-
Gentle Warming: Carefully warming the solution can also aid in solubility. However, excessive heat should be avoided to prevent degradation.[6]
-
Use of Co-solvents: For highly hydrophobic peptides, the addition of a small amount of an organic co-solvent like DMSO or DMF can be beneficial.[5] However, given the hydrophilic nature of this compound (XLogP3 = -1.6), this should be a last resort and the concentration of the organic solvent should be kept to a minimum to avoid interference with the experiment.
Q3: What is the recommended storage condition for this compound solutions?
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Q4: How can I assess the stability of this compound in my experimental buffer?
To determine the stability of this compound in your specific buffer, you can perform a time-course experiment. Incubate the this compound solution at the experimental temperature and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the integrity of the peptide at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the intact this compound over time would indicate degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to buffer | The pH of the buffer is too close to the isoelectric point (pI) of this compound. | Adjust the buffer pH to be at least 2 units away from the estimated pI (~3.5-4.5). For example, use a buffer with a pH of 7.0 or higher. |
| The concentration of this compound is too high. | Try dissolving a smaller amount of the peptide in the same volume of buffer. | |
| Loss of activity over time | The peptide is degrading in the buffer. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Consider performing a stability study in your buffer of choice. |
| The buffer components are interacting with the peptide. | Ensure the buffer components are compatible with your assay. For example, some buffers can chelate metal ions which may be important for enzyme activity. | |
| Inconsistent experimental results | Incomplete dissolution of this compound. | Ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulates and consider a brief centrifugation to remove any undissolved material. |
| Degradation of the stock solution. | Use a fresh stock solution for each set of experiments. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
This protocol outlines a method to determine the solubility of this compound in various buffers.
Materials:
-
This compound powder
-
A selection of buffers with varying pH (e.g., 0.1 M Sodium Acetate pH 4.0, 0.1 M MES pH 6.0, 0.1 M HEPES pH 7.4, 0.1 M Tris-HCl pH 8.3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable method. If the extinction coefficient is known, UV-Vis spectrophotometry can be used. Otherwise, a more universal method like HPLC with a standard curve is recommended.
-
The measured concentration represents the solubility of this compound in that specific buffer.
Data Presentation:
| Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M Sodium Acetate | 4.0 | 25 | |
| 0.1 M MES | 6.0 | 25 | |
| 0.1 M HEPES | 7.4 | 25 | |
| 0.1 M Tris-HCl | 8.3 | 25 |
Protocol 2: Stability Assessment of this compound
This protocol describes how to evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
A stock solution of this compound in the desired buffer at a known concentration.
-
Incubator set to the experimental temperature.
-
HPLC system with a suitable column (e.g., C18).
-
Microcentrifuge tubes.
Procedure:
-
Prepare a solution of this compound in the test buffer at a concentration relevant to your experiment.
-
Dispense aliquots of the solution into several microcentrifuge tubes.
-
Immediately analyze the "time 0" sample by HPLC to determine the initial peak area of the intact this compound.
-
Incubate the remaining tubes at the desired temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Analyze the sample by HPLC and record the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Data Presentation:
| Time (hours) | Temperature (°C) | % this compound Remaining |
| 0 | 37 | 100 |
| 1 | 37 | |
| 2 | 37 | |
| 4 | 37 | |
| 8 | 37 | |
| 24 | 37 |
Visualizations
References
- 1. Peptide Properties Calculator [bio.ijs.si]
- 2. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 3. RXP-407 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Isoelectric point Calculator | Calistry [calistry.org]
- 5. Prot pi | Peptide Tool [protpi.ch]
- 6. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 7. pepcalc.com [pepcalc.com]
Technical Support Center: Species-Specific Differences in RXP 407 Potency (Mice vs. Rats)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the angiotensin-converting enzyme (ACE) inhibitor, RXP 407. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the species-specific differences in the potency of this compound between mice and rats.
Introduction to this compound
This compound is a phosphinic peptide that acts as a potent and selective inhibitor of the N-domain of angiotensin-converting enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Somatic ACE has two catalytic domains, the N-domain and the C-domain. While most clinically used ACE inhibitors block both domains, this compound's selectivity for the N-domain allows for the specific investigation of its physiological roles.[1]
Species-Specific Potency of this compound: Mice vs. Rats
A critical consideration for in vivo studies with this compound is the significant difference in its potency between mice and rats.
Key Findings:
-
Mice: this compound is a potent, N-domain-selective inhibitor of mouse somatic ACE, exhibiting a behavior similar to that observed with human ACE.[2] This makes mice a suitable animal model for evaluating the in vivo efficacy of this compound.[2]
-
Rats: In contrast, this compound is less potent towards purified ACE from rats and is unable to block ACE activity in crude rat plasma.[2]
Data Presentation
Quantitative Data on this compound Potency
| Species | ACE Domain | Ki Value | Potency Notes |
| Human | N-Domain | 12 nM | Highly potent and selective inhibitor. |
| C-Domain | ~5 µM | Approximately 3 orders of magnitude less potent than for the N-Domain. | |
| Mouse | N-Domain | Not specified | Potent N-domain-selective inhibitor, similar to human ACE.[2] |
| C-Domain | Not specified | Not specified. | |
| Rat | N-Domain | Not specified | Less potent compared to human and mouse ACE.[2] |
| C-Domain | Not specified | Unable to block ACE activity in crude rat plasma.[2] |
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the specific point of inhibition by this compound.
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric ACE inhibition assays and can be used to determine the in vitro potency of this compound.
Materials:
-
Purified ACE (from mouse or rat tissue, or recombinant)
-
This compound
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
96-well black microplates
-
Microplate fluorometer (Excitation: ~320-350 nm, Emission: ~400-420 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve the ACE substrate in the assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Dilute the purified ACE in the assay buffer to a working concentration.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add ACE solution and assay buffer.
-
Inhibitor wells: Add ACE solution and the various dilutions of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the ACE substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Assessment of this compound in Mice
This protocol describes the administration of this compound to mice and the subsequent measurement of ex vivo plasma ACE activity.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Sterile saline or PBS
-
Infusion pump
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Reagents for in vitro ACE inhibition assay (as described above)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions.
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Infuse this compound intravenously (e.g., via tail vein) at desired doses (e.g., 0.1-30 mg/kg) over a 30-minute period using an infusion pump.[1]
-
-
Blood Collection: At the end of the infusion, collect blood samples via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Ex Vivo ACE Activity Measurement:
-
Use the collected plasma to measure ACE N-domain and C-domain activity using domain-specific substrates in a fluorometric assay similar to the in vitro protocol described above.
-
Compare the ACE activity in plasma from this compound-treated mice to that from vehicle-treated control mice.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound potency.
Troubleshooting and FAQs
Q1: Why are my in vitro ACE inhibition results showing high variability?
A1: High variability can arise from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for enzyme and inhibitor solutions. Use calibrated pipettes.
-
Reagent instability: Prepare fresh dilutions of the enzyme and substrate for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Temperature fluctuations: Maintain a constant temperature (e.g., 37°C) throughout the assay.
-
Plate reader settings: Optimize the gain and other settings of the fluorometer for your specific assay conditions.
Q2: I am not observing any significant inhibition of ACE activity in my rat plasma samples after in vivo administration of this compound. Is this expected?
A2: Yes, this is an expected finding. This compound has been shown to be significantly less potent against rat ACE and is unable to block ACE activity in crude rat plasma. For in vivo studies, mice are the recommended model.[2]
Q3: How can I ensure that the inhibition I am observing is specific to the N-domain of ACE?
A3: To confirm N-domain specificity, you can use domain-specific fluorogenic substrates. For example, use a substrate that is preferentially cleaved by the N-domain and another that is preferentially cleaved by the C-domain. You should observe significant inhibition with the N-domain specific substrate and minimal to no inhibition with the C-domain specific substrate.
Q4: What are some common pitfalls to avoid when performing ACE inhibition assays?
A4:
-
Incorrect buffer composition: Ensure the assay buffer contains the necessary co-factors for ACE activity, such as zinc (ZnCl2).
-
Substrate concentration: Use a substrate concentration that is appropriate for the enzyme concentration and allows for the detection of a linear reaction rate.
-
Inhibitor solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. The use of a small amount of a co-solvent like DMSO may be necessary, but the final concentration should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Inappropriate controls: Always include proper blank and control wells to accurately determine the baseline and 100% activity levels.
Q5: Can I use a different method to measure ACE activity?
A5: Yes, other methods such as HPLC-based assays or colorimetric assays can also be used. However, fluorometric assays are generally preferred for their high sensitivity and suitability for high-throughput screening. The choice of method may depend on the available equipment and the specific requirements of your experiment.
References
- 1. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency and selectivity of RXP407 on human, rat, and mouse angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in RXP 407 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RXP 407 in their experiments. The information is designed to help identify and resolve common issues that may lead to unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphinic peptide that acts as a potent and highly selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[1][2] Unlike conventional ACE inhibitors that block both the N- and C-terminal domains of ACE, this compound's specificity allows for the targeted modulation of substrates primarily hydrolyzed by the N-domain, such as Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP), without significantly impacting the renin-angiotensin system and blood pressure regulation.[3]
Q2: What are the key structural features of this compound that determine its selectivity?
The selectivity of this compound is attributed to several structural characteristics. These include a C-terminal amide group, an aspartic acid side chain in the P2 position, and an N-acetyl group.[1] These features are well-tolerated by the N-terminal active site of ACE but act repulsively in the C-terminal active site, leading to a significant difference in binding affinity.[1]
Q3: Is this compound metabolically stable?
Yes, in vivo studies have demonstrated that this compound is metabolically stable. After intravenous administration in rats, almost 98% of the injected dose was recovered intact in the urine, indicating minimal metabolism and preferential renal clearance.[1]
Q4: Are there known species-specific differences in this compound's potency?
Yes, the potency of this compound can vary between species. It has been shown to be a potent N-domain-selective inhibitor of both human and mouse somatic ACE. However, it is less potent towards rat ACE and may not effectively block ACE activity in crude rat plasma.[4] Therefore, mice are a more suitable animal model for in vivo studies of this compound's efficacy.[4]
Troubleshooting Guide
Issue 1: Lower than Expected Inhibition of ACE Activity
Possible Cause 1: Incorrect Reagent Concentration or Degradation
-
Recommendation: Ensure that the concentration of this compound, ACE, and the substrate are accurate. Prepare fresh solutions before each experiment, as peptide inhibitors and enzymes can degrade over time, even when stored correctly.
Possible Cause 2: Poor Solubility of this compound
-
Recommendation: While this compound is generally soluble, issues can arise depending on the buffer composition. If solubility is a concern, consider dissolving this compound in a small amount of an appropriate solvent like DMSO before preparing the final aqueous solution. Ensure the final solvent concentration is consistent across all experimental conditions and does not interfere with the assay.
Possible Cause 3: Species-Specific Differences in ACE
-
Recommendation: As noted in the FAQs, this compound is significantly less potent against rat ACE compared to human or mouse ACE.[4] If you are using a non-human or non-mouse ACE, the observed inhibition may be lower than expected. Refer to the data on species-specific potency to ensure you are using an appropriate concentration range for your model system.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Pipetting or Mixing
-
Recommendation: Use calibrated pipettes and ensure thorough but gentle mixing of all reagents. When possible, prepare a master mix of reagents to minimize pipetting errors between wells or tubes.
Possible Cause 2: Temperature Fluctuations
-
Recommendation: Enzyme kinetics are highly sensitive to temperature. Ensure that all assay components are at the recommended temperature before starting the reaction and maintain a consistent temperature throughout the incubation period.
Possible Cause 3: this compound Adsorption to Surfaces
-
Recommendation: Peptides can sometimes adsorb to plasticware, leading to a lower effective concentration. To mitigate this, consider using low-retention plasticware.
Issue 3: Unexpected Results in HPLC-Based Assays
Possible Cause 1: Poor Peak Shape or Resolution
-
Recommendation: This can be due to a variety of factors including issues with the mobile phase, column degradation, or sample composition. Ensure the mobile phase is properly prepared and degassed. If peak tailing is observed, it could indicate secondary interactions between the peptide and the column; adjusting the mobile phase composition may help.
Possible Cause 2: Ghost Peaks
-
Recommendation: Ghost peaks can arise from contaminants in the sample or mobile phase, or from carryover from previous injections. Ensure high-purity solvents and reagents are used. Run blank injections between samples to check for carryover.
Possible Cause 3: Non-Linearity at Low Concentrations
-
Recommendation: Peptides can exhibit non-linear behavior in HPLC at low concentrations due to non-specific binding to the injector, tubing, or column. If this is suspected, conditioning the column by injecting a concentrated sample before running the standard curve may help.
Issue 4: Artifacts in Fluorescence-Based Assays
Possible Cause 1: High Background Fluorescence
-
Recommendation: This can be caused by autofluorescence from the sample components, the microplate, or the buffer. Run appropriate controls, including wells with all components except the fluorescent substrate, to determine the source of the background. Using black microplates with clear bottoms is recommended for fluorescence assays to reduce background.
Possible Cause 2: Quenching or Inner Filter Effect
-
Recommendation: At high concentrations, fluorescent molecules can quench each other, leading to a decrease in signal. Similarly, other components in the assay may absorb the excitation or emission light. Ensure you are working within the linear range of the fluorescent substrate and consider diluting your sample if an inner filter effect is suspected.
Possible Cause 3: Photobleaching
-
Recommendation: Fluorescent substrates can be sensitive to light. Protect your samples from light as much as possible during preparation and incubation to prevent photobleaching.
Data Presentation
Table 1: Inhibitory Constants (Ki) of this compound for ACE Domains
| ACE Domain | Ki (nM) |
| N-domain | 12 |
| C-domain | >10,000 |
Data from in vitro studies with human ACE.[1]
Table 2: Species-Specific Potency of this compound
| Species | Potency |
| Human | High |
| Mouse | High |
| Rat | Low |
Based on comparative studies of this compound's ability to block ACE activity.[4]
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay using a Fluorogenic Substrate
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl2, pH 6.8).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Mca-Ala-Ser-Asp-Lys-Dpa) in the assay buffer.
-
Prepare a stock solution of recombinant human ACE (N-domain or full-length) in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the ACE solution to each well.
-
Add the various concentrations of this compound to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., λex = 340 nm, λem = 390 nm).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro ACE Inhibition Assay using HPLC
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 10 µM ZnCl2, pH 7.5).
-
Prepare a stock solution of the substrate (e.g., Angiotensin I or Ac-SDKP) in the assay buffer.
-
Prepare a stock solution of recombinant human ACE in the assay buffer.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the assay buffer, ACE solution, and different concentrations of this compound.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C) for 15 minutes.
-
Start the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Use a suitable column (e.g., C18) and a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution of the substrate and product at a specific wavelength (e.g., 214 nm).
-
Quantify the peak areas of the substrate and product to determine the extent of the reaction.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: ACE Signaling and this compound Inhibition.
Caption: this compound Inhibition Assay Workflow.
Caption: Troubleshooting Workflow.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency and selectivity of RXP407 on human, rat, and mouse angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to minimize variability in ACE inhibition assays with RXP 407.
Welcome to the technical support center for ACE inhibition assays utilizing the selective inhibitor, RXP 407. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it a unique ACE inhibitor?
This compound is a potent and highly selective phosphinic peptide inhibitor of Angiotensin-Converting Enzyme (ACE).[1] Its uniqueness lies in its remarkable ability to differentiate between the two catalytic domains of somatic ACE, showing a dissociation constant three orders of magnitude lower for the N-domain compared to the C-domain.[1] This selectivity makes it a valuable tool for studying the specific physiological roles of the ACE N-domain.[1]
Q2: What is the recommended storage and handling for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or colder in a sealed container with a desiccant.[2] Before reconstitution, allow the peptide to warm to room temperature in a desiccator to prevent condensation.[2] For preparing stock solutions, use sterile, oxygen-free water or an appropriate buffer. It is advisable to prepare concentrated stock solutions and then make fresh dilutions for each experiment to avoid repeated freeze-thaw cycles that can degrade the peptide.[2]
Q3: How should I prepare this compound solutions to avoid solubility issues?
While specific solubility data for this compound in all possible buffers is not extensively published, general guidelines for phosphinic peptides can be followed. Due to their peptidic nature, solubility can be influenced by pH and the presence of salts. It is recommended to first attempt reconstitution in sterile, deionized water. If solubility is an issue, consider the following:
-
pH Adjustment: Based on the amino acid composition of this compound (Ac-Asp-Pheψ(PO2-CH2)Ala-Ala-NH2), it has an acidic aspartic acid residue. Adjusting the pH of the solution with a dilute basic solution might improve solubility.[2]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by dilution in the assay buffer.[3] However, ensure the final concentration of the organic solvent is low (typically <1%) as it can affect enzyme activity.
Q4: What are the critical quality control parameters for this compound to ensure assay consistency?
The quality of your this compound is paramount for reproducible results. Key quality control checks for synthetic peptides include:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC). Impurities can interfere with the assay.[4][5]
-
Identity: Confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.[6]
-
Peptide Content: The actual amount of peptide in the lyophilized powder can vary. Quantification is often done by amino acid analysis or UV spectroscopy.
| Parameter | Method | Importance |
| Purity | HPLC | Ensures that observed inhibition is due to this compound and not contaminants. |
| Identity | Mass Spectrometry | Verifies that the correct peptide was synthesized. |
| Peptide Content | Amino Acid Analysis | Allows for accurate concentration calculations of stock solutions. |
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in an ACE inhibition assay can stem from several sources. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting steps for each well.[7] |
| Inconsistent Incubation Times/Temperatures | Use a temperature-controlled plate reader or incubator. Ensure all wells are incubated for the exact same duration. Small variations in temperature can significantly impact enzyme activity.[7][8] |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate reagents. To mitigate this, avoid using the outer wells or fill them with buffer/water to create a humidified environment.[7] |
| Reagent Instability | Prepare fresh dilutions of enzyme, substrate, and this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9] |
Issue 2: Lower Than Expected or No Inhibition by this compound
If this compound fails to inhibit ACE activity as expected, consider the following potential issues.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the peptide content of your this compound stock. Re-calculate the dilution series. Perform a concentration-response curve to ensure you are using an appropriate concentration range. |
| This compound Degradation | Ensure proper storage and handling of the peptide. If degradation is suspected, obtain a fresh vial of this compound. Phosphinic peptides are generally stable to hydrolysis, but other modifications can occur.[10][11] |
| Inactive Enzyme | Test the activity of your ACE enzyme with a known, non-peptide inhibitor (e.g., captopril or lisinopril) to confirm its viability. |
| Inappropriate Assay Buffer | The composition of the assay buffer, including pH and ionic strength, can affect both enzyme activity and inhibitor binding. Ensure the buffer conditions are optimal for ACE. |
Issue 3: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction, leading to poor data quality.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Autofluorescent Compounds | Check if any components of your assay buffer or the test compound itself are fluorescent at the excitation/emission wavelengths used. Run a blank with all components except the enzyme. |
| Contaminated Reagents or Plates | Use high-quality, fluorescence-free microplates (black plates are recommended for fluorescence assays).[7] Ensure all buffers and reagents are free from fluorescent contaminants. |
| Light Leakage in Plate Reader | Ensure the plate reader is properly sealed and that there are no external light sources interfering with the measurement. |
| Substrate Instability | Some fluorescent substrates can degrade over time, leading to an increase in background fluorescence. Prepare fresh substrate for each experiment and protect it from light. |
Experimental Protocols
General Protocol for a Fluorescence-Based ACE Inhibition Assay with this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Human recombinant ACE
-
This compound
-
Fluorogenic ACE substrate (e.g., Mca-Ala-Ser-Asp-Lys-Dpa or o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[1]
-
Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl₂, pH 6.8[1]
-
Black, 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and then create a dilution series in Assay Buffer.
-
Dilute the ACE enzyme in Assay Buffer to the desired working concentration. This should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare the fluorogenic substrate in Assay Buffer. The optimal concentration is typically at or below the Kₘ value for the enzyme.
-
-
Assay Setup:
-
Add 20 µL of the this compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Add 20 µL of the diluted ACE enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 160 µL of the pre-warmed fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
| Component | Volume (µL) | Final Concentration |
| This compound / Vehicle | 20 | Variable |
| ACE Enzyme | 20 | Optimized |
| Fluorogenic Substrate | 160 | ~Kₘ |
| Total Volume | 200 |
Visualizations
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Detergents as selective inhibitors and inactivators of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
How to control for non-specific binding of RXP 407 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding of RXP 407 in various assays. This compound is a potent and selective phosphinic peptide inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[1][2][3] While highly selective for its target, non-specific binding can still be a concern in experimental settings, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a phosphinic peptide, Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2, that functions as a highly potent and selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE).[1][2] It exhibits a dissociation constant (Ki) of approximately 12 nM for the N-domain of ACE and is about three orders of magnitude less potent for the C-domain, demonstrating high selectivity.[1][3] This selectivity allows for the specific investigation of the physiological roles of the ACE N-domain.[4]
Q2: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of this compound with components in your assay other than its intended target, the N-terminal domain of ACE. This can include binding to other proteins, plastic surfaces of the assay plate, or other macromolecules. Non-specific binding can lead to an overestimation of the inhibitory effect of this compound or generate false-positive signals, ultimately compromising the accuracy and reliability of your experimental data.
Q3: What are the common causes of non-specific binding in assays with this compound?
Several factors can contribute to non-specific binding:
-
Hydrophobic and electrostatic interactions: this compound, like many molecules, can interact with surfaces and other proteins through non-specific hydrophobic or electrostatic forces.
-
High concentrations of this compound: Using concentrations of this compound that are significantly higher than its Ki for the ACE N-domain can increase the likelihood of low-affinity, non-specific interactions.
-
Assay components: The type of assay plate, buffer composition, and the presence of other proteins in the sample can all influence the extent of non-specific binding.
Troubleshooting Guides
Issue 1: High background signal in a binding assay.
Possible Cause: Non-specific binding of labeled this compound to the assay plate or other proteins.
Solutions:
-
Blocking: Pre-treat the assay wells with a blocking agent to saturate non-specific binding sites.
-
Detergents: Include a low concentration of a non-ionic detergent in your assay buffer.
-
High Salt Concentration: Increase the ionic strength of your buffer to reduce electrostatic interactions.
Issue 2: Inconsistent results between replicate wells.
Possible Cause: Variable non-specific binding across the assay plate.
Solutions:
-
Proper Mixing: Ensure thorough mixing of all reagents before and during the assay.
-
Consistent Plate Washing: Implement a stringent and consistent washing protocol to remove unbound this compound.
-
Use of Carrier Protein: The addition of a carrier protein to your buffer can help to reduce non-specific interactions with plastic surfaces.
Experimental Protocols
Protocol 1: Determining Non-Specific Binding in a Radioligand Binding Assay
This protocol helps to quantify the amount of non-specific binding of a radiolabeled version of this compound.
Materials:
-
Radiolabeled this compound
-
Unlabeled this compound (or another high-affinity ACE N-domain inhibitor)
-
ACE N-domain expressing cells or purified ACE N-domain protein
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Blocking buffer (Assay buffer with 1% Bovine Serum Albumin - BSA)
-
Wash buffer (e.g., cold PBS)
-
Filter mats
-
Scintillation fluid and counter
Procedure:
-
Total Binding: Incubate the ACE N-domain preparation with a concentration range of radiolabeled this compound.
-
Non-Specific Binding: In a parallel set of experiments, incubate the ACE N-domain preparation with the same concentrations of radiolabeled this compound in the presence of a high concentration (e.g., 1000-fold excess) of unlabeled this compound. This excess of unlabeled compound will saturate the specific binding sites, so any remaining bound radioactivity is considered non-specific.
-
Incubation: Incubate both sets of samples under appropriate conditions (e.g., room temperature for 1 hour).
-
Separation: Rapidly separate bound from free radioligand by filtering the samples through filter mats.
-
Washing: Wash the filters quickly with cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Calculation:
-
Specific Binding = Total Binding - Non-Specific Binding
-
Data Presentation:
| Concentration of Labeled this compound | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| [X1] | |||
| [X2] | |||
| [X3] |
Protocol 2: General Strategies to Reduce Non-Specific Binding
These are general steps that can be incorporated into various assay formats (e.g., ELISA, cell-based assays).
Table of Common Blocking Agents and Additives:
| Reagent | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Coats surfaces to prevent non-specific protein adsorption. |
| Tween-20 | 0.05 - 0.1% | Non-ionic detergent that reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Increases ionic strength to reduce electrostatic interactions. |
Visualizations
Signaling Pathway of ACE
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the role of ACE.
Experimental Workflow to Control for Non-Specific Binding
Caption: Logical workflow for identifying and mitigating non-specific binding in this compound assays.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Protocols for Different ACE Isoforms with RXP 407
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACE N-domain selective inhibitor, RXP 407.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective phosphinic peptide inhibitor of the N-terminal active site (N-domain) of Angiotensin-Converting Enzyme (ACE).[1] Its mechanism of action is based on its ability to differentiate between the two active sites of somatic ACE (sACE), with a dissociation constant (Ki) for the N-domain that is approximately three orders of magnitude lower than for the C-terminal active site (C-domain).[1][2] This selectivity allows for the targeted inhibition of the N-domain's functions.
Q2: What are the main differences between the ACE N-domain and C-domain?
A2: Somatic ACE possesses two catalytically active domains. The C-domain is primarily responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II, playing a key role in blood pressure regulation.[3][4] The N-domain preferentially hydrolyzes other substrates, most notably the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a natural inhibitor of hematopoietic stem cell proliferation with anti-inflammatory and anti-fibrotic properties.[2][3][4][5]
Q3: How does the selectivity of this compound affect experimental outcomes compared to non-selective ACE inhibitors?
A3: Due to its high selectivity for the N-domain, this compound allows for the investigation of the specific physiological roles of this domain. Unlike non-selective ACE inhibitors (e.g., lisinopril, captopril) which block both domains and thus significantly impact blood pressure, this compound can be used to study the effects of AcSDKP accumulation without the confounding cardiovascular effects of C-domain inhibition.[6] In vivo studies have shown that this compound can increase plasma levels of AcSDKP without affecting the pressor response to angiotensin I.[6]
Q4: Are there different isoforms of ACE I should be aware of when using this compound?
A4: Yes. The primary isoforms are somatic ACE (sACE) and germinal (testis) ACE (tACE). sACE is widely distributed in tissues like the lungs, kidneys, and endothelium and contains both the N- and C-domains. tACE is found in male germ cells and is essentially a truncated form of sACE, consisting only of the C-domain. Therefore, this compound would be expected to have minimal inhibitory activity against tACE.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound and the substrate specificity of ACE isoforms.
Table 1: Inhibitory Potency of this compound against ACE Domains
| Inhibitor | Target Domain | Dissociation Constant (Ki) | Reference |
| This compound | N-domain | 12 nM | [1][2] |
| This compound | C-domain | ~5 µM (three orders of magnitude higher than N-domain) | [2] |
Table 2: Substrate Specificity of ACE Isoforms/Domains
| Substrate | Primarily Cleaved by | Biological Significance | Reference |
| Angiotensin I | C-domain | Vasoconstriction, blood pressure regulation | [3][4] |
| Ac-Ser-Asp-Lys-Pro (AcSDKP) | N-domain | Anti-inflammatory, anti-fibrotic, regulation of hematopoiesis | [2][3][4][5] |
| Bradykinin | Both N- and C-domains | Vasodilation | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro Assay to Determine Domain-Selective ACE Inhibition
This protocol allows for the determination of the inhibitory activity of compounds against the N- and C-domains of ACE using domain-selective fluorogenic substrates.
Materials:
-
Recombinant human ACE N-domain and C-domain (commercially available)
-
This compound (as a control for N-domain selective inhibition)
-
A non-selective ACE inhibitor (e.g., lisinopril, as a control)
-
N-domain selective substrate: Abz-SDK(Dnp)P-OH
-
C-domain selective substrate: Abz-LFK(Dnp)-OH
-
Assay buffer: 50 mM HEPES, 50 mM NaCl, 10 µM ZnCl2, pH 7.5
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve enzymes, substrates, and inhibitors in the assay buffer to desired stock concentrations.
-
Prepare serial dilutions of this compound and the test compound.
-
-
Assay Setup (for each domain):
-
In the wells of the 96-well plate, add:
-
20 µL of assay buffer (for control wells) or inhibitor dilution.
-
20 µL of the respective ACE domain solution (N- or C-domain).
-
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the corresponding domain-selective substrate to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of C-domain activity even at high this compound concentrations. | This is the expected result due to the high selectivity of this compound for the N-domain. | Confirm that your experimental setup can detect inhibition by using a non-selective inhibitor like lisinopril as a positive control for C-domain inhibition. |
| Variability in results between experiments. | - Inconsistent enzyme activity.- Pipetting errors.- Temperature fluctuations. | - Aliquot and store enzymes properly to avoid repeated freeze-thaw cycles.- Use calibrated pipettes and proper pipetting techniques.- Ensure consistent incubation temperatures. |
| High background fluorescence. | - Contamination of reagents or microplate.- Autofluorescence of the test compound. | - Use fresh, high-quality reagents and sterile plates.- Run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence and subtract it from the experimental values. |
| Substrate competition when using non-selective substrates. | When using substrates that can be cleaved by both domains (e.g., Bradykinin), the presence of a selective inhibitor for one domain may alter the kinetics of the other. | - Use domain-selective substrates for clear-cut results.- If using a non-selective substrate, carefully analyze the kinetic data, potentially using enzyme kinetic modeling software to dissect the contributions of each domain. |
| Unexpected cellular effects. | Selective inhibition of the N-domain leads to the accumulation of AcSDKP, which has its own biological activities (anti-inflammatory, anti-fibrotic). | - Be aware of the downstream effects of AcSDKP accumulation in your experimental system.[5][7][8][9][10][11][12]- Consider measuring AcSDKP levels in your cell culture supernatant or in vivo samples. |
Signaling Pathways and Visualizations
Selective inhibition of the ACE N-domain with this compound primarily impacts pathways regulated by AcSDKP. The following diagrams illustrate the classical Renin-Angiotensin System and the pathway affected by N-domain inhibition.
Caption: The classical Renin-Angiotensin System (RAS) pathway.
Caption: Pathway of AcSDKP metabolism and the effect of this compound.
Caption: General experimental workflow for in vitro domain-selective ACE inhibition assay.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ac-SDKP decreases mortality and cardiac rupture after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 10. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Absence of the ACE N-Domain Decreases Renal Inflammation and Facilitates Sodium Excretion during Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Selective Inhibition of ACE N-Domain by RXP 407: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RXP 407's performance against other angiotensin-converting enzyme (ACE) inhibitors, supported by experimental data. This compound has been identified as the first potent and selective inhibitor of the N-domain of ACE, offering a novel tool for studying the specific physiological roles of this domain.
Unprecedented Selectivity for the ACE N-Domain
This compound, a phosphinic peptide, demonstrates a remarkable ability to differentiate between the two active sites of somatic ACE, the N- and C-domains. This selectivity is a significant departure from classical ACE inhibitors, such as lisinopril, captopril, and enalapril, which inhibit both domains to a similar extent[1]. The dissociation constant of this compound for the N-domain is three orders of magnitude lower than for the C-domain, highlighting its potent and specific inhibitory action[1][2].
In vivo studies have further solidified these findings. When administered to mice, this compound significantly and dose-dependently inhibited the activity of the plasma ACE N-domain with no discernible effect on the C-domain[3][4]. This selective action is in stark contrast to lisinopril, which affects the metabolism of substrates for both domains[3][4].
Comparative Inhibition Data
The following table summarizes the inhibitory constants (Ki) of this compound against the N- and C-domains of ACE, alongside data for the non-selective inhibitor lisinopril for comparison.
| Inhibitor | Target Domain | Ki (nM) | Selectivity (C-domain Ki / N-domain Ki) |
| This compound | ACE N-Domain | 12 [1][5][6] | ~1000-fold [1][2] |
| ACE C-Domain | >10,000 | ||
| Lisinopril | ACE N-Domain | ~1.3 | ~1 |
| ACE C-Domain | ~1.1 |
Functional Consequences of Selective Inhibition
The selective inhibition of the ACE N-domain by this compound has significant functional implications. A key physiological substrate of the N-domain is Ac-SDKP (N-acetyl-seryl-aspartyl-lysyl-proline), a natural negative regulator of hematopoietic stem cell proliferation. This compound has been shown to block the degradation of Ac-SDKP in vivo, leading to a dose-dependent increase in its plasma concentration[3][4].
Conversely, the C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Crucially, at a dosage of 10 mg/kg, this compound did not inhibit the pressor response to an intravenous bolus of Angiotensin I in mice[3][4]. This demonstrates that its selective inhibition of the N-domain does not interfere with the classical blood pressure-regulating function of the C-domain. In contrast, lisinopril affects the metabolism of both Ac-SDKP and Angiotensin I[3][4].
Experimental Protocols
In Vitro ACE Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of compounds against the isolated N- and C-domains of ACE.
Methodology:
-
Recombinant human ACE N- and C-domains are expressed and purified.
-
Enzymatic activity is measured using a fluorogenic substrate, such as Mca-Ala-Ser-Asp-Lys-Dpa[2]. The substrate is cleaved by the active ACE domain, leading to an increase in fluorescence.
-
The assay is performed in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2).
-
Varying concentrations of the inhibitor (this compound or a non-selective inhibitor) are pre-incubated with the enzyme for a defined period.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is monitored over time using a microplate reader.
-
The initial rates of reaction are calculated and used to determine the IC50 values, from which the Ki values are derived using the Cheng-Prusoff equation.
In Vivo Assessment of ACE Domain Inhibition
Objective: To evaluate the selective inhibition of ACE N- and C-domains in a living organism.
Methodology:
-
Animal models, such as mice, are administered with either the test compound (this compound) or a control (vehicle or a non-selective inhibitor like lisinopril) via a suitable route (e.g., intravenous infusion) at various doses[3][4].
-
N-domain activity: Plasma levels of the N-domain-specific substrate Ac-SDKP are measured at different time points post-administration using techniques like ELISA or LC-MS/MS[3][4]. A significant increase in Ac-SDKP levels indicates N-domain inhibition.
-
C-domain activity: The pressor response to an intravenous bolus of Angiotensin I is measured[3][4]. A lack of inhibition of the blood pressure increase following Angiotensin I administration indicates that the C-domain activity is not significantly affected.
-
Blood samples can also be collected to measure ex vivo plasma ACE N- and C-domain activity using domain-specific substrates[3][4].
Signaling Pathways and Experimental Workflow
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites PMID: 10200262 | MCE [medchemexpress.cn]
A Mechanistic Comparison of RXP 407 and Lisinopril: Selective vs. Non-Selective ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RXP 407, a selective N-domain angiotensin-converting enzyme (ACE) inhibitor, and lisinopril, a widely used non-selective ACE inhibitor. The comparison focuses on their distinct mechanisms of action, supported by available preclinical data for this compound and the extensive clinical profile of lisinopril.
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of the renin-angiotensin-aldosterone system (RAAS), playing a critical role in blood pressure regulation.[1][2][3][4][5] Somatic ACE has two catalytic domains, the N- and C-domains, which, while homologous, exhibit different substrate specificities.[6][7][8] Non-selective ACE inhibitors, such as lisinopril, block both domains, leading to a reduction in angiotensin II formation and subsequent vasodilation and decreased aldosterone secretion.[1][3][9][10] This class of drugs is a cornerstone in the treatment of hypertension, heart failure, and other cardiovascular diseases.[1][4][5][11][12]
This compound is a phosphinic peptide that acts as a potent and selective inhibitor of the N-domain of ACE.[6][7][8][13][14] This selectivity presents a potential for more targeted therapeutic interventions, possibly avoiding some of the systemic effects associated with non-selective ACE inhibition.
Mechanism of Action: A Tale of Two Domains
The fundamental difference between this compound and lisinopril lies in their interaction with the two catalytic domains of ACE.
-
Lisinopril (Non-Selective ACE Inhibitor): Lisinopril competitively inhibits both the N- and C-domains of ACE.[1][2] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril leads to vasodilation and a decrease in blood pressure.[1][3][10] It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.[9]
-
This compound (Selective N-Domain ACE Inhibitor): this compound is highly selective for the N-domain of ACE, with a dissociation constant (Ki) of 12 nM for this domain, which is three orders of magnitude lower than for the C-domain.[6][7][8] The N-domain is known to be involved in the metabolism of specific substrates, such as Acetyl-Seryl-Aspartyl-Lysyl-Proline (AcSDKP), a negative regulator of hematopoietic stem cell proliferation.[6][8][13] By selectively inhibiting the N-domain, this compound can modulate the levels of such substrates without significantly affecting the conversion of angiotensin I to angiotensin II, which is primarily handled by the C-domain.[8]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Points of Inhibition
Caption: Inhibition points of Lisinopril and this compound in the RAAS pathway.
Comparative Efficacy Data
Direct clinical efficacy comparisons between this compound and lisinopril are not available as this compound has not progressed to extensive clinical trials. The available data for this compound is preclinical.
| Parameter | This compound | Lisinopril | Reference |
| Target | Selective ACE N-domain | Non-selective ACE (N- & C-domains) | [1][2][6][7] |
| Inhibition Constant (Ki) | 12 nM (for N-domain) | Varies by study, generally in the low nanomolar range for both domains | [7][14] |
| Effect on Angiotensin I Conversion | No significant inhibition of pressor response to angiotensin I in mice at 10 mg/kg | Potent inhibition of angiotensin I conversion | |
| Effect on AcSDKP Metabolism | Dose-dependent increase in plasma AcSDKP levels in mice | Affects the metabolism of AcSDKP | |
| Antihypertensive Effect | No effect on blood pressure regulation in mice | Well-established antihypertensive agent in humans | [1][12] |
| Clinical Use | Not clinically approved | FDA-approved for hypertension, heart failure, and myocardial infarction | [1][9] |
Experimental Protocols
In Vitro ACE Inhibition Assay (for this compound)
-
Objective: To determine the inhibitory potency and selectivity of this compound on the N- and C-domains of ACE.
-
Methodology: Recombinant wild-type human ACE and mutants with either the N- or C-domain inactivated were used. The enzymatic activity was measured using fluorogenic substrates specific for each domain. Various concentrations of this compound were incubated with the enzymes, and the rate of substrate hydrolysis was monitored fluorometrically. The inhibition constant (Ki) was calculated by fitting the data to the Morrison equation for tight-binding inhibitors.[6][7]
In Vivo Study of this compound in Mice
-
Objective: To assess the in vivo efficacy of this compound on AcSDKP metabolism and its effect on the pressor response to angiotensin I.
-
Methodology: Mice were infused with varying doses of this compound (0.1-30 mg/kg/30 min). Plasma concentrations of AcSDKP were measured by radioimmunoassay. To evaluate the effect on angiotensin I conversion, the pressor response to an intravenous bolus injection of angiotensin I was measured before and after this compound administration (10 mg/kg). A similar protocol was followed for lisinopril (5 and 10 mg/kg/30 min) for comparison.
Experimental Workflow for In Vivo Mouse Study
Caption: Workflow for the in vivo comparison of this compound and Lisinopril in mice.
Conclusion
This compound and lisinopril represent two distinct approaches to ACE inhibition. Lisinopril, as a non-selective inhibitor, has a broad, systemic effect on the RAAS, making it a highly effective antihypertensive agent. This compound, with its selective inhibition of the ACE N-domain, offers a more targeted mechanism. Preclinical data suggests that this compound can modulate the metabolism of specific substrates like AcSDKP without causing the significant blood pressure changes associated with non-selective ACE inhibitors. This selectivity could potentially be harnessed for therapeutic applications where modulation of N-domain specific substrates is desired, without the cardiovascular effects of traditional ACE inhibitors. However, the lack of clinical development of this compound means its therapeutic potential remains investigational. Further research would be necessary to establish any clinical utility for this selective approach to ACE inhibition.
References
- 1. Lisinopril - Wikipedia [en.wikipedia.org]
- 2. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lisinopril? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 6. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What Is Lisinopril’s Mechanism of Action? Here’s How It Works - GoodRx [goodrx.com]
- 11. ACE Inhibitors vs. Beta Blockers: What Do They Do? - GoodRx [goodrx.com]
- 12. Types of ACE Inhibitors for High Blood Pressure Treatment [webmd.com]
- 13. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Domain-Specific ACE Inhibition: RXP 407 versus RXPA380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphinic peptide inhibitors of Angiotensin-Converting Enzyme (ACE), RXP 407 and RXPA380. These compounds are distinguished by their remarkable and opposing domain selectivity, offering potent tools for investigating the distinct physiological roles of the N- and C-terminal domains of ACE. The following sections present a comprehensive overview of their inhibitory profiles, the experimental protocols for their characterization, and the signaling pathways they selectively modulate.
Introduction to Domain-Specific ACE Inhibition
Somatic Angiotensin-Converting Enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase with two catalytic domains, the N-domain and the C-domain. While structurally similar, these domains exhibit different substrate specificities and play distinct roles in physiological processes. The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, a key step in the regulation of blood pressure via the Renin-Angiotensin System (RAS).[1][2] In contrast, the N-domain is the main enzyme responsible for the degradation of Acetyl-Ser-Asp-Lys-Pro (AcSDKP), a natural tetrapeptide that negatively regulates hematopoietic stem cell proliferation and has anti-fibrotic properties.[3][4][5]
The development of domain-selective ACE inhibitors is therefore of significant interest for therapeutic applications and for dissecting the specific functions of each domain. This compound and RXPA380 have emerged as powerful research tools due to their high potency and selectivity for the N- and C-domains, respectively.[3][6][7]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and RXPA380 have been characterized by determining their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against the isolated N- and C-domains of ACE. The data clearly demonstrates their profound and opposing selectivities.
| Inhibitor | Target Domain | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | N-domain | 12[3][4][8] | - | ~1000-fold vs. C-domain[3][4][5][8] |
| C-domain | >10,000 | - | ||
| RXPA380 | C-domain | 3[2][6] | 2.5[6] | ~3000-fold vs. N-domain[2] |
| N-domain | 12,000[6] | - |
Note: Ki and IC50 values can vary slightly depending on the experimental conditions (e.g., substrate used, enzyme source). The data presented here are representative values from the cited literature.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and RXPA380 relies on robust enzymatic assays. Below are detailed methodologies for key experiments.
Determination of ACE Inhibitory Activity (General Protocol)
A common method to assess ACE inhibition involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), and quantification of the product, hippuric acid (HA), by spectrophotometry or high-performance liquid chromatography (HPLC).[9][10][11]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant human ACE)
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Inhibitor (this compound or RXPA380) at various concentrations
-
Assay buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3)
-
Stopping solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Spectrophotometer or HPLC system
Procedure:
-
Pre-incubation: A solution of the ACE inhibitor at a specific concentration is pre-incubated with the ACE enzyme in the assay buffer at 37°C for a defined period (e.g., 5-10 minutes) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate to the pre-incubated mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 1 M HCl.
-
Product Extraction: The hippuric acid produced is extracted from the aqueous solution using an organic solvent like ethyl acetate.
-
Quantification: The amount of hippuric acid is quantified. For spectrophotometric methods, the ethyl acetate is evaporated, and the residue is redissolved in water, with absorbance measured at 228 nm. For HPLC methods, the extracted sample is directly analyzed.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Domain-Specific Inhibition Assay
To determine the selectivity of inhibitors for the N- and C-domains, assays are performed using either isolated recombinant N- and C-domain preparations or by employing domain-specific fluorogenic substrates.
Workflow for Domain-Specific Inhibition Analysis:
Caption: Workflow for determining domain-specific ACE inhibition.
Signaling Pathways Modulated by this compound and RXPA380
The domain selectivity of this compound and RXPA380 allows for the targeted modulation of distinct signaling pathways.
The Renin-Angiotensin System (RAS) and C-Domain Inhibition by RXPA380
The C-domain of ACE is the primary site for the conversion of Angiotensin I to Angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, leading to sodium and water retention, which collectively increases blood pressure. By selectively inhibiting the C-domain, RXPA380 effectively blocks the production of Angiotensin II, thereby interfering with the canonical RAS pathway.
Caption: C-domain inhibition by RXPA380 in the RAS pathway.
AcSDKP Metabolism and N-Domain Inhibition by this compound
The N-domain of ACE is the primary enzyme responsible for the degradation of AcSDKP. This tetrapeptide has been shown to have anti-fibrotic effects and to be a negative regulator of hematopoiesis. Selective inhibition of the N-domain by this compound leads to an increase in the circulating levels of AcSDKP, which may have therapeutic benefits in conditions characterized by fibrosis or for modulating hematopoietic stem cell activity.
Caption: N-domain inhibition by this compound and its effect on AcSDKP.
Conclusion
This compound and RXPA380 are invaluable tools for the specific investigation of the N- and C-domains of Angiotensin-Converting Enzyme. Their high potency and remarkable domain selectivity allow for the precise dissection of the distinct physiological and pathological roles of each domain. This guide provides the necessary quantitative data, experimental methodologies, and pathway visualizations to aid researchers in the design and interpretation of studies utilizing these highly specific ACE inhibitors. The continued use of these compounds will undoubtedly further our understanding of the multifaceted functions of ACE and may pave the way for the development of novel, domain-selective therapeutics with improved efficacy and side-effect profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of RXP 407 and Lisinopril on Blood Pressure Regulation: A Guide for Researchers
A detailed examination of the differential mechanisms and effects of the selective N-domain ACE inhibitor, RXP 407, and the non-selective ACE inhibitor, lisinopril, on the renin-angiotensin system and blood pressure.
This guide provides a comprehensive comparison of this compound, a selective inhibitor of the N-terminal catalytic domain of angiotensin-converting enzyme (ACE), and lisinopril, a widely prescribed non-selective ACE inhibitor. The focus is on their distinct impacts on blood pressure regulation, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Lisinopril, a cornerstone in the treatment of hypertension, exerts its therapeutic effect by inhibiting both the N- and C-terminal domains of ACE. This dual inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a decrease in blood pressure. In contrast, this compound is a highly selective inhibitor of the N-domain of ACE. This selectivity results in a fundamentally different pharmacological profile, where this compound modulates the metabolism of specific peptides, such as Ac-SDKP, without significantly affecting the renin-angiotensin system's control of blood pressure. This guide will delve into the experimental evidence that substantiates these differences, providing a clear rationale for their distinct physiological effects.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and Lisinopril on ACE Domains
| Compound | Target Domain | Inhibition Constant (Ki) | Selectivity |
| This compound | N-domain | 12 nM[1] | >1000-fold for N-domain |
| C-domain | >10,000 nM | ||
| Lisinopril | N-domain | ~1.0 - 1.5 nM | Dual inhibitor |
| C-domain | ~0.1 - 0.25 nM |
Table 2: Comparative Effects of this compound and Lisinopril on Key Physiological Parameters
| Parameter | This compound | Lisinopril |
| Blood Pressure Regulation | No significant effect[2] | Lowers blood pressure |
| Angiotensin II Levels | No significant change | Decreased |
| Ac-SDKP Metabolism | Inhibits degradation, increasing plasma levels | Inhibits degradation, increasing plasma levels |
| Pressor Response to Angiotensin I | Does not inhibit[2] | Inhibits |
Experimental Protocols
In Vivo Assessment of Pressor Response to Angiotensin I in Mice
A key experiment to differentiate the in vivo effects of this compound and lisinopril on the renin-angiotensin system involves measuring the pressor response to an intravenous bolus of angiotensin I.
Animal Model: Male Swiss mice are typically used for this protocol.
Procedure:
-
Anesthesia and Catheterization: Mice are anesthetized, and a catheter is inserted into the carotid artery for continuous blood pressure monitoring. A second catheter is placed in the jugular vein for intravenous administration of test compounds and angiotensin I.
-
Drug Administration: A baseline blood pressure is established. Subsequently, a bolus of either this compound (e.g., 10 mg/kg), lisinopril (e.g., 5-10 mg/kg), or a vehicle control is administered intravenously.
-
Angiotensin I Challenge: Following a stabilization period after drug administration, a bolus of angiotensin I (e.g., 10 µg/kg) is injected intravenously.
-
Blood Pressure Monitoring: The arterial blood pressure is continuously recorded, and the peak increase in mean arterial pressure following the angiotensin I injection is measured.
-
Data Analysis: The change in blood pressure in response to angiotensin I is compared between the different treatment groups (vehicle, this compound, and lisinopril). A significant reduction in the pressor response in the lisinopril group compared to the vehicle and this compound groups indicates inhibition of angiotensin I conversion to angiotensin II.
Mandatory Visualization
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
RXP 407: A Comparative Analysis of Metalloprotease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
RXP 407, a phosphinic peptide inhibitor, has demonstrated remarkable selectivity for the N-domain of Angiotensin-Converting Enzyme (ACE), a key metalloprotease in the renin-angiotensin system.[1][2][3][4][5] This high degree of selectivity has positioned this compound as a valuable tool for dissecting the specific physiological roles of the ACE N-domain.[3][4][5] However, a comprehensive understanding of its potential off-target effects requires a thorough evaluation of its cross-reactivity with other metalloproteases. This guide provides a comparative overview of the known selectivity of this compound and outlines a detailed experimental protocol for assessing its broader metalloprotease interaction profile.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been primarily characterized against the two catalytic domains of ACE, the N-domain and the C-domain. The data clearly illustrates its potent and selective inhibition of the N-domain.
| Target Enzyme | Inhibitor | IC50 / Ki Value | Reference |
| Angiotensin-Converting Enzyme (ACE) N-Domain | This compound | Ki = 12 nM | [2][6] |
| Angiotensin-Converting Enzyme (ACE) C-Domain | This compound | > 10,000 nM | [2][6] |
| Other Metalloproteases (e.g., MMPs, ADAMs) | This compound | Data not available |
Experimental Protocol: Metalloprotease Inhibition Assay
To assess the cross-reactivity of this compound against other metalloproteases, a standardized in vitro inhibition assay using a fluorogenic substrate is recommended. This method allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of inhibitor potency.
Objective: To determine the IC50 value of this compound against a panel of representative metalloproteases (e.g., MMP-1, MMP-2, MMP-9, ADAM10, ADAM17).
Materials:
-
Recombinant human metalloproteases (activated)
-
Specific fluorogenic peptide substrates for each metalloprotease
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, NaCl, CaCl2, ZnCl2, Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and activate recombinant metalloproteases according to the manufacturer's instructions.
-
Prepare working solutions of each enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The optimal concentration should be at or below the Michaelis constant (Km) for the respective enzyme.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Metalloprotease solution
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair of the substrate.
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal progression.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound.
Caption: Workflow for Metalloprotease Inhibition Assay.
Signaling Pathway and Logical Relationships
The interaction of this compound with its primary target, the N-domain of ACE, prevents the cleavage of its substrates. A key substrate of the ACE N-domain is Ac-SDKP (N-acetyl-seryl-aspartyl-lysyl-proline), a natural inhibitor of hematopoietic stem cell proliferation. By inhibiting the N-domain, this compound prevents the degradation of Ac-SDKP, leading to its accumulation.
Caption: this compound Mechanism of Action on ACE N-Domain.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision of N-Domain ACE Inhibition: A Comparative Analysis of RXP 407
A deep dive into the physiological effects of selective N-domain inhibition of Angiotensin-Converting Enzyme (ACE) using RXP 407 reveals a paradigm shift in therapeutic potential. This guide offers a comparative analysis of this compound against traditional, non-selective ACE inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers, scientists, and drug development professionals in their exploration of targeted ACE inhibition.
Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure and cardiovascular function.[1] It possesses two catalytic domains, the N-domain and the C-domain, which, despite their homology, exhibit distinct substrate specificities.[2][3] While the C-domain is the primary site for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, the N-domain is principally responsible for the degradation of the hemoregulatory peptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a natural inhibitor of hematopoietic stem cell proliferation.[2][4] Conventional ACE inhibitors, such as lisinopril, block both domains, leading to broad physiological effects, including blood pressure reduction and increased levels of AcSDKP.[5][6] However, this non-selective inhibition can also lead to undesirable side effects.
This compound, a phosphinic peptide, has emerged as a highly potent and selective inhibitor of the N-domain of ACE.[1][7][8] This selectivity presents a unique opportunity to modulate the physiological functions of the N-domain, such as regulating AcSDKP levels, without significantly impacting the C-domain's role in blood pressure control.[1][5] This guide provides a comprehensive comparison of the physiological effects of this compound and the non-selective ACE inhibitor lisinopril, highlighting the advantages of targeted N-domain inhibition.
Comparative Performance: this compound vs. Lisinopril
Experimental data demonstrates the stark contrast in selectivity and physiological outcomes between this compound and lisinopril.
| Parameter | This compound | Lisinopril | Reference(s) |
| Ki for ACE N-Domain | 12 nM | ~1 nM | [1][5] |
| Ki for ACE C-Domain | >10,000 nM | ~0.1 nM | [1][5] |
| Selectivity for N-Domain | >800-fold | Non-selective (C-domain preference) | [1][5] |
| Effect on Plasma AcSDKP | Dose-dependent increase (4 to 6-fold) | Significant increase (e.g., 600% increase at 10 mg/kg) | [2][6] |
| Effect on Angiotensin I Pressor Response | No significant inhibition at 10 mg/kg | Significant inhibition | [2] |
Key Experimental Insights
The distinct physiological effects of this compound are validated through a series of key in vitro and in vivo experiments.
In Vitro ACE Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound and lisinopril against the N- and C-domains of ACE.
Methodology: The inhibitory activity is measured using a fluorometric assay.[3] Recombinant N-domain and C-domain of ACE are incubated with a domain-specific fluorogenic substrate. The rate of substrate cleavage is monitored by measuring the increase in fluorescence. Various concentrations of the inhibitor (this compound or lisinopril) are added to determine the concentration required for 50% inhibition (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment in Murine Models
Objective: To evaluate the in vivo effects of this compound and lisinopril on plasma AcSDKP levels and the pressor response to angiotensin I.
Methodology: Male mice are infused with varying doses of this compound or lisinopril.[2][6]
-
Plasma AcSDKP Measurement: Blood samples are collected at different time points post-infusion. Plasma is separated and the concentration of AcSDKP is determined using a competitive enzyme immunoassay (EIA).[9]
-
Angiotensin I Pressor Response: Anesthetized mice are instrumented for blood pressure monitoring. A bolus injection of angiotensin I is administered intravenously before and after the infusion of the ACE inhibitor. The change in mean arterial pressure is recorded to assess the inhibition of the pressor response.[2]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
References
- 1. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE inhibition and pressor responsiveness to norepinephrine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N- vs. C-Domain Selectivity of Catalytic Inactivation of Human Angiotensin Converting Enzyme by Lisinopril-Coupled Transition Metal Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lisinopril, an angiotensin I-converting enzyme inhibitor, prevents entry of murine hematopoietic stem cells into the cell cycle after irradiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-Domain Selective Angiotensin-Converting Enzyme (ACE) Inhibitors: RXP 407 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RXP 407 and other N-domain selective inhibitors of angiotensin-converting enzyme (ACE). The following sections detail their performance based on supporting experimental data, outline experimental protocols, and visualize key pathways and workflows.
The angiotensin-converting enzyme (ACE) plays a crucial role in the renin-angiotensin system (RAS), primarily through its two catalytic domains: the N-domain and the C-domain. While traditional ACE inhibitors block both domains, the development of domain-selective inhibitors has opened new therapeutic avenues. N-domain selective inhibitors are of particular interest for their potential to treat conditions like fibrosis without the blood pressure-lowering effects associated with dual-domain inhibition.[1][2] This guide focuses on this compound, a pioneering N-domain selective inhibitor, and compares it with other notable compounds in this class.
Performance Comparison of N-Domain Selective Inhibitors
This compound, a phosphinic peptide, demonstrates remarkable selectivity and potency for the N-domain of ACE.[3][4][5] Its discovery through combinatorial chemistry has paved the way for a new generation of ACE inhibitors.[3][5] This section provides a quantitative comparison of this compound with other N-domain selective inhibitors.
| Inhibitor | N-Domain Ki (nM) | C-Domain Ki (nM) | Selectivity (C/N Ratio) | Chemical Class | Reference |
| This compound | 12 | >10,000 | >833 | Phosphinic Peptide | [3][4] |
| 33RE | 11.21 ± 0.74 | 11,278 ± 410 | ~1000 | Tetrazole-containing | [6][7] |
| SG6 | 12 | ~1000 | 83 | Diprolyl derivative | [8] |
Table 1: Quantitative Comparison of N-Domain Selective ACE Inhibitors. This table summarizes the inhibition constants (Ki) and selectivity ratios for this compound and other notable N-domain selective inhibitors. Lower Ki values indicate higher potency. The selectivity ratio is calculated by dividing the C-domain Ki by the N-domain Ki, with a higher ratio indicating greater N-domain selectivity.
Signaling Pathway of the Renin-Angiotensin System
The diagram below illustrates the central role of ACE in the renin-angiotensin system and highlights the specific cleavage of Ac-SDKP by the N-domain. N-domain selective inhibitors like this compound specifically block this latter pathway.
Figure 1: ACE Signaling Pathway. This diagram shows the conversion of Angiotensin I to Angiotensin II by ACE and the specific hydrolysis of Ac-SDKP by the N-domain, which is inhibited by this compound.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for comparing different compounds. The following is a generalized protocol for an in vitro ACE inhibition assay.
In Vitro ACE Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against the N- and C-domains of ACE.
Materials:
-
Recombinant human ACE N-domain and C-domain
-
Fluorogenic substrate specific for the N-domain (e.g., Abz-SDK(Dnp)P-OH) and C-domain (e.g., Abz-FRK(Dnp)P-OH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ACE N-domain and C-domain to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Assay Reaction:
-
Add 20 µL of the diluted enzyme solution to each well of the microplate.
-
Add 20 µL of the inhibitor dilution (or buffer for control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Figure 2: ACE Inhibition Assay Workflow. This diagram outlines the key steps involved in determining the inhibitory potency of a compound against ACE.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the ACE N-domain. Its discovery has spurred the development of other N-domain selective inhibitors, such as 33RE and SG6, which also exhibit significant potency and selectivity. The continued exploration of these compounds holds promise for the development of novel therapies for fibrotic diseases and other conditions where selective N-domain inhibition is desirable. The experimental protocols and workflows provided in this guide offer a framework for the consistent and reliable evaluation of these and future N-domain selective ACE inhibitors.
References
- 1. ACE Inhibition Assay [bio-protocol.org]
- 2. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. pnas.org [pnas.org]
- 5. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of angiotensin converting enzyme mutations on the kinetics and dynamics of N-domain selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Development of N-domain selective Angiotensin-I Converting Enzyme (ACE) inhibitors using Computer Aided Drug Discovery (CADD) [open.uct.ac.za]
Benchmarking the selectivity of RXP 407 against newly developed ACE inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitor RXP 407 against other ACE inhibitors, with a focus on its remarkable selectivity for the N-domain of the enzyme. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive resource for researchers in cardiovascular and related fields.
Introduction to ACE and Domain Selectivity
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation.[1][2] It is a zinc-dependent metalloprotease with two catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event.[3][4] While both domains can hydrolyze bradykinin, the C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][5] Conversely, the N-domain displays a high affinity for other substrates, such as Ac-SDKP (N-acetyl-Ser-Asp-Lys-Pro), a natural inhibitor of hematopoietic stem cell proliferation.[6][7][8]
Conventional ACE inhibitors, widely used in the treatment of hypertension and heart failure, are largely non-selective and inhibit both the N- and C-domains.[4][9][10] This dual inhibition, while effective in lowering blood pressure, can lead to side effects such as cough and angioedema, which are thought to be linked to the accumulation of bradykinin.[5][11] This has spurred the development of domain-selective ACE inhibitors, which offer the potential for more targeted therapeutic interventions with improved side-effect profiles.[1][2]
This compound: A Highly N-Domain Selective Inhibitor
This compound is a phosphinic peptide inhibitor of ACE that exhibits a remarkable preference for the N-domain.[7][8][9][10] Discovered through the screening of phosphinic peptide libraries, this compound demonstrates a dissociation constant for the N-domain that is three orders of magnitude lower than for the C-domain.[9][10] This high degree of selectivity allows for the specific targeting of the N-domain's functions without significantly impacting the C-domain's role in blood pressure regulation.[7][8]
Comparative Selectivity of ACE Inhibitors
The following table summarizes the inhibitory constants (Ki) and selectivity ratios for this compound and other ACE inhibitors.
| Inhibitor | Target Domain | Ki (nM) | Selectivity Ratio (C-domain Ki / N-domain Ki) | Reference |
| This compound | N-domain | 12 | ~1000 | [9][10] |
| C-domain | ~12,000 | |||
| RXPA380 | N-domain | >10,000 | ~0.01 (C-domain selective) | [12][13][14] |
| C-domain | ~100 | |||
| Lisinopril | N-domain | - | Non-selective | [7][8] |
| C-domain | - | |||
| Captopril | N-domain | - | Non-selective | [12] |
| C-domain | - | |||
| Quinaprilat | N-domain | - | C-domain preferential | [12] |
| C-domain | - |
Experimental Protocols
The determination of ACE inhibitor selectivity involves a series of key experiments. The methodologies outlined below are based on the protocols described in the cited literature for the characterization of this compound and other ACE inhibitors.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of compounds against the N- and C-domains of ACE.
Methodology:
-
Enzyme Source: Recombinant human N- and C-domains of ACE are expressed and purified from a suitable expression system (e.g., CHO cells).[10]
-
Substrate: A fluorogenic substrate, such as Abz-Phe-Arg-Lys(Dnp)-Pro-OH, is used. The cleavage of this substrate by ACE results in an increase in fluorescence.
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2).
-
Procedure:
-
The purified ACE domain is pre-incubated with varying concentrations of the inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored continuously by measuring the increase in fluorescence using a fluorometer.
-
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration. The IC50 values (inhibitor concentration causing 50% inhibition) are determined by fitting the data to a dose-response curve. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[15]
In Vivo Assessment of ACE Inhibition
Objective: To evaluate the domain-selective inhibition of ACE in a living organism.
Methodology:
-
Animal Model: Mice are often used as the animal model for in vivo studies.[7][8][16]
-
Drug Administration: The ACE inhibitor (e.g., this compound) is administered intravenously or via other appropriate routes.[7][8]
-
Assessment of N-domain Inhibition:
-
Assessment of C-domain Inhibition:
-
Data Analysis: The changes in Ac-SDKP levels and the pressor response to angiotensin I are quantified and compared between different inhibitor-treated groups and a control group.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of the Renin-Angiotensin System, Kallikrein-Kinin System, and Ac-SDKP metabolism, highlighting the roles of ACE domains.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Ace revisited: A new target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, a selective inhibitor of the N-domain of angiotensin I-converting enzyme, blocks in vivo the degradation of hemoregulatory peptide acetyl-Ser-Asp-Lys-Pro with no effect on angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Selective angiotensin-converting enzyme C-domain inhibition is sufficient to prevent angiotensin I-induced vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potency and selectivity of RXP407 on human, rat, and mouse angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RXP 407: A Guide for Laboratory Professionals
RXP 407 is a potent inhibitor of the angiotensin I-converting enzyme (ACE) and is utilized in scientific research.[1] Due to the absence of a dedicated Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach adhering to general principles of hazardous waste disposal is imperative.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below to aid in a preliminary risk assessment.
| Property | Value | Source |
| Molecular Formula | C21H31N4O8P | PubChem[2] |
| Molecular Weight | 498.5 g/mol | PubChem[2] |
| IUPAC Name | (3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid | PubChem[2] |
| Synonyms | RXP-407, CHEMBL1235767 | PubChem[2] |
General Laboratory Chemical Waste Disposal Procedures
The following steps, based on established guidelines for hazardous waste management, should be followed for the disposal of this compound and other laboratory chemicals where specific instructions are unavailable.
Experimental Protocol for General Chemical Waste Disposal:
-
Container Selection: Collect waste in a container that is compatible with the chemical properties of this compound. The container should be sturdy, leak-proof, and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid (this compound)". Also, indicate the approximate concentration and quantity of the waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is crucial to prevent accidental chemical reactions.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory. Ensure secondary containment is used to prevent spills.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup. Do not dispose of chemical waste down the drain or in regular trash.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Logical Workflow for Laboratory Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department.
References
Essential Safety and Handling Protocols for RXP 407
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Phosphinic Peptide RXP 407.
As a novel phosphinic peptide and a potent, selective inhibitor of the N-terminal active site of angiotensin I converting enzyme (ACE), this compound is a valuable tool in cardiovascular research.[1][2][3][4] Due to its specific nature as a research chemical, a formal Safety Data Sheet (SDS) may not be readily available. This guide provides essential safety and logistical information, drawing from general best practices for handling phosphinic peptides and other peptide-based enzyme inhibitors, to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
The primary route of exposure to this compound in a laboratory setting is likely through inhalation of aerosols, skin contact, or accidental ingestion. As the toxicological properties of this specific compound have not been extensively documented, a cautious approach is paramount.[2] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety Goggles or a Face Shield | Should be worn at all times in the laboratory where this compound is handled. A face shield provides additional protection when there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated. Avoid touching surfaces outside of the immediate work area, such as doorknobs or keyboards, while wearing gloves.[5][6] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of this compound or when there is a potential for aerosol generation.[7] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol for Reconstitution of Lyophilized this compound:
-
Preparation: Designate a specific, clean area for handling this compound. Ensure a chemical fume hood or other ventilated enclosure is available. Before handling the compound, put on all required PPE as outlined in Table 1.
-
Weighing: If working with the solid, lyophilized form of this compound, carefully weigh the desired amount in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne powder.[2]
-
Solubilization: Based on experimental requirements, dissolve the weighed this compound in a suitable solvent. For peptides, sterile, nuclease-free water or a buffer is often used.[8] Add the solvent slowly and cap the vial securely. Gentle vortexing or sonication may be used to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted this compound solution into single-use volumes.[9] Store the aliquots at -20°C or below, protected from light.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Treat as chemical waste. The material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2] Always follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
Logical Relationship for Waste Segregation
Caption: A diagram illustrating the correct segregation of different types of waste generated when working with this compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and advancing critical scientific discovery. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.
References
- 1. ashland.com [ashland.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. genscript.com [genscript.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
